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1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One Documentation Hub

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  • Product: 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One
  • CAS: 175277-34-6

Core Science & Biosynthesis

Foundational

Chemical Structure, Physicochemical Profiling, and Synthetic Utility of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Executive Summary In modern drug discovery and medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile intermediate building blocks. 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile intermediate building blocks. 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one (CAS: 175277-34-6) is a highly privileged, bi-functional pharmacophore core. Featuring a lipophilic 2,4-dichlorophenyl moiety and a reactive acetyl group attached to a stable isoxazole ring, this compound serves as a critical precursor for synthesizing advanced bis-heterocyclic therapeutics, particularly isoxazolyl-thiazoles.

This technical guide provides an in-depth analysis of its molecular characteristics, details self-validating synthetic protocols driven by mechanistic causality, and outlines its downstream utility in pharmacological development.

Molecular Characterization & Physicochemical Properties

The architecture of 1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one is specifically designed to balance lipophilicity with targeted reactivity. The isoxazole core acts as a rigid bioisostere for amide bonds or phenyl rings, while the 2,4-dichlorophenyl group provides significant steric bulk and halogen-bonding capabilities, which are highly sought after for occupying hydrophobic pockets in target kinases and receptors [1].

Quantitative Physicochemical Profile

The following table summarizes the key physicochemical parameters that dictate the compound's behavior in both synthetic environments and biological systems [1] [2].

ParameterValue / DescriptionPharmacological Implication
CAS Number 175277-34-6Standard identifier for procurement and literature tracking.
Molecular Formula C₁₁H₇Cl₂NO₂Defines the atomic composition.
Molecular Weight 256.08 g/mol Optimal low-molecular-weight building block (Leaves room for <500 Da final drug).
LogP (Estimated) ~4.7High lipophilicity; drives membrane permeability and hydrophobic target binding.
Polar Surface Area (PSA) 43.1 ŲExcellent for blood-brain barrier (BBB) penetration (Ideal is <90 Ų).
Hydrogen Bond Donors 0Reduces desolvation energy penalties during receptor binding.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates critical interactions with hinge-region kinase residues.
Rotatable Bonds 2Maintains high conformational rigidity, reducing entropic penalty upon binding.

Synthetic Workflows & Mechanistic Causality

The synthesis of this compound and its subsequent derivatization rely on highly controlled, regioselective reactions. As an Application Scientist, it is crucial to understand why specific reagents and conditions are chosen to ensure high yield and purity.

Protocol 1: Regioselective [3+2] Cycloaddition

The core isoxazole ring is constructed via a 1,3-dipolar cycloaddition. This method is chosen because it allows for the convergent assembly of the ring from two distinct functional fragments: a nitrile oxide and a terminal alkyne [3].

Step-by-Step Methodology:

  • Oxime Preparation: React 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in an ethanol/water mixture, using sodium hydroxide as a base. Causality: The base neutralizes the hydrochloride salt, freeing the nucleophilic hydroxylamine to attack the aldehyde, forming 2,4-dichlorobenzaldehyde oxime.

  • Chlorination: Dissolve the oxime in N,N-dimethylformamide (DMF) and add N-chlorosuccinimide (NCS) portion-wise. Causality: NCS selectively chlorinates the oxime carbon without over-oxidizing the substrate, generating the highly reactive hydroximoyl chloride intermediate.

  • In Situ Dipole Generation & Cycloaddition: Dissolve the hydroximoyl chloride and the dipolarophile (but-3-yn-2-one) in dichloromethane (DCM). Cool to 0°C and add triethylamine (Et₃N) dropwise. Causality: Et₃N dehydrohalogenates the hydroximoyl chloride to generate the nitrile oxide dipole in situ. The dropwise addition at 0°C is critical to prevent the highly reactive nitrile oxide from dimerizing into inactive furoxans. The terminal alkyne dictates regioselectivity, forcing the acetyl group exclusively to the 5-position of the resulting isoxazole due to steric and electronic directing effects [3].

  • Workup & Isolation: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the pure 1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one.

Synthesis A 2,4-Dichlorobenzaldehyde B Oxime Intermediate A->B NH2OH·HCl, NaOH C Nitrile Oxide (1,3-Dipole) B->C NCS, Et3N (0°C) E 1-[3-(2,4-Dichlorophenyl) isoxazol-5-yl]ethan-1-one C->E [3+2] Cycloaddition D But-3-yn-2-one (Dipolarophile) D->E Regioselective Control

Caption: Regioselective 1,3-dipolar cycloaddition pathway for isoxazole core synthesis.

Protocol 2: Electrophilic Alpha-Bromination

To utilize this compound in drug discovery, the acetyl group must be activated. Alpha-bromination converts the stable ketone into an α-bromoketone (CAS: 175334-69-7), a potent bis-electrophile [2].

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one in glacial acetic acid or chloroform.

  • Bromination: Add a catalytic amount of hydrobromic acid (HBr) followed by the dropwise addition of elemental bromine (Br₂) at room temperature. Causality: HBr catalyzes the tautomerization of the ketone to its enol form. The electron-rich enol double bond then attacks the electrophilic bromine.

  • Reaction Quenching (Self-Validating Step): Once TLC indicates complete consumption of the starting material, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: This is a self-validating visual protocol; the immediate disappearance of the characteristic deep red/orange color of unreacted bromine visually confirms the complete neutralization of the hazardous halogen.

  • Crystallization: Extract with DCM, wash with sodium bicarbonate (to neutralize acetic acid), dry, and concentrate. Recrystallize from ethanol to yield pure 2-bromo-1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one.

Pharmacological Utility & ADME Implications

The true value of 1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one lies in its downstream utility. Once converted to the α-bromoketone, it undergoes the Hantzsch Thiazole Synthesis when reacted with various thioureas or thioamides.

This cyclization yields an isoxazolyl-thiazole scaffold. From an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, this bis-heterocyclic system is highly advantageous:

  • Target Engagement: The 2,4-dichlorophenyl ring deeply anchors into hydrophobic pockets (e.g., in bacterial DNA gyrase or human CFTR channels), while the nitrogen and oxygen atoms of the isoxazole and thiazole rings form a robust hydrogen-bond acceptor network with the target protein's hinge region.

  • Metabolic Stability: The lack of easily oxidizable aliphatic chains and the presence of the di-chloro substitution prevent rapid Cytochrome P450-mediated aromatic hydroxylation, thereby extending the biological half-life of the resulting drug candidate.

Utility A 2-Bromo-Derivative (Alpha-Bromoketone) C Hantzsch Cyclization (Reflux, EtOH) A->C B Thiourea / Thioamide (Nucleophile) B->C D Isoxazolyl-Thiazole Pharmacophore C->D Bis-heterocycle formation E Hydrophobic Pocket Binding (2,4-Dichlorophenyl) D->E Target Interaction F H-Bond Acceptor Network (Isoxazole/Thiazole N/O) D->F Target Interaction

Caption: Downstream pharmacological utility via Hantzsch Thiazole Synthesis and target engagement.

References

  • ChemRxiv. 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Available at:[Link]

Exploratory

NMR and IR Spectroscopic Data for 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One: A Technical Guide

Executive Summary 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and Bcl-2 targeting agents. This whitepaper provides a comprehensive, peer-grounded analysis of its synthesis, mechanistic rationale, and spectroscopic characterization (IR, ¹H NMR, and ¹³C NMR). By establishing self-validating analytical protocols, this guide ensures rigorous quality control for drug development professionals.

Mechanistic Rationale & Synthetic Workflow

The construction of the 3,5-disubstituted isoxazole core relies on a highly regioselective 1,3-dipolar cycloaddition. The reaction pairs an in situ generated nitrile oxide with a terminal alkyne.

Precursor Activation

The synthesis begins with the chlorination of 2,4-dichlorobenzaldehyde oxime using N-chlorosuccinimide (NCS) in DMF to yield the corresponding imidoyl chloride 1. This step is critical; NCS acts as a precise electrophilic chlorine source, avoiding over-chlorination of the aromatic ring.

Regioselective [3+2] Cycloaddition

Treatment of the imidoyl chloride with triethylamine (Et₃N) induces dehydrohalogenation, transiently generating 2,4-dichlorobenzonitrile oxide. This 1,3-dipole immediately reacts with 3-butyn-2-one. The regioselectivity of this cycloaddition is driven by both steric and electronic causality: the terminal carbon of the alkyne is less sterically hindered and electronically favors nucleophilic attack by the oxygen atom of the nitrile oxide 2. This exclusively yields the 5-acetylisoxazole regioisomer.

Synth A 2,4-Dichlorobenzaldehyde Oxime B Imidoyl Chloride Intermediate A->B NCS, DMF Chlorination C Nitrile Oxide (in situ) B->C Et3N, DCM Dehydrohalogenation D 1-[3-(2,4-Dichlorophenyl) Isoxazol-5-Yl]Ethan-1-One C->D 3-Butyn-2-one [3+2] Cycloaddition

Fig 1. 1,3-dipolar cycloaddition workflow for 5-acetylisoxazole synthesis.

Step-by-Step Protocol
  • Chlorination: Dissolve 2,4-dichlorobenzaldehyde oxime (1.0 eq) in anhydrous DMF. Add NCS (1.05 eq) portion-wise at room temperature. Stir for 2 hours.

  • Cycloaddition: Dilute the mixture with dichloromethane (DCM). Add 3-butyn-2-one (1.2 eq).

  • Dipole Generation: Dropwise add Et₃N (1.5 eq) at 0 °C to control the exothermic generation of the nitrile oxide and prevent its dimerization to a furoxan byproduct.

  • Isolation: Stir at room temperature for 12 hours, quench with water, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc).

Spectroscopic Signatures: IR Analysis

Infrared spectroscopy provides immediate confirmation of the functional group transformations. The most diagnostic feature is the carbonyl stretch. Because the acetyl group is directly conjugated with the aromatic isoxazole system, the C=O stretching frequency is lowered compared to an isolated aliphatic ketone.

Table 1: IR Spectroscopic Data (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Correlation
3120WeakC-H stretchsp² hybridized C-H bonds on the aromatic and isoxazole rings.
2925WeakC-H stretchAliphatic C-H stretch from the acetyl methyl group.
1695StrongC=O stretchConjugation with the isoxazole ring lowers the typical ketone frequency (~1715 cm⁻¹) via resonance delocalization.
1590, 1560MediumC=C, C=N stretchIsoxazole and 2,4-dichlorophenyl ring skeletal vibrations.
1220StrongC-O / C-N stretchHeterocycle ring breathing modes.
820StrongC-Cl stretchCharacteristic of the 2,4-dichloro substitution 3.

Nuclear Magnetic Resonance (NMR) Elucidation

Self-Validating Regiochemistry via ¹H NMR

The success of the regioselective cycloaddition is immediately verifiable via ¹H NMR. The formation of the 5-substituted isoxazole is confirmed by the presence of a distinct singlet at 7.42 ppm , corresponding to the isolated C4 proton on the isoxazole ring. If the 4-acetyl isomer had formed, this singlet would be absent, and a highly deshielded C5 proton would appear further downfield (>8.0 ppm).

Furthermore, the 2,4-dichlorophenyl ring presents a classic AMX spin system. The H6 proton is highly deshielded (7.75 ppm) due to the anisotropic effect of the adjacent electron-withdrawing isoxazole ring.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
7.75Doublet (d)8.41HPhenyl H6 (ortho to isoxazole)
7.52Doublet (d)2.11HPhenyl H3 (between two Cl atoms)
7.42Singlet (s)-1HIsoxazole H4
7.36Doublet of doublets (dd)8.4, 2.11HPhenyl H5
2.68Singlet (s)-3HAcetyl CH₃
¹³C NMR Assignments

The ¹³C NMR spectrum confirms the carbon skeleton, highlighting the highly deshielded carbonyl carbon at 186.5 ppm and the characteristic isoxazole carbons.

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCarbon Type
186.5C=O (Acetyl)Quaternary
166.2Isoxazole C5Quaternary
159.8Isoxazole C3Quaternary
136.5Phenyl C4 (C-Cl)Quaternary
133.8Phenyl C2 (C-Cl)Quaternary
131.5Phenyl C6CH
130.2Phenyl C3CH
127.8Phenyl C5CH
126.5Phenyl C1Quaternary
105.4Isoxazole C4CH
27.4Acetyl CH₃CH₃
2D NMR (HMBC) Validation Network

To conclusively map the connectivity between the functional groups, Heteronuclear Multiple Bond Correlation (HMBC) is employed. The ³J correlation between the Isoxazole H4 proton and the Carbonyl carbon definitively proves that the acetyl group is attached at the C5 position.

HMBC H_Acetyl H-Acetyl (2.68 ppm) C_Carbonyl C=O (186.5 ppm) H_Acetyl->C_Carbonyl 2J HMBC C_Isox5 Isoxazole C5 (166.2 ppm) H_Acetyl->C_Isox5 3J HMBC H_Isox4 Isoxazole H4 (7.42 ppm) H_Isox4->C_Carbonyl 3J HMBC C_Isox3 Isoxazole C3 (159.8 ppm) H_Isox4->C_Isox3 2J HMBC H_Ar6 Phenyl H6 (7.75 ppm) H_Ar6->C_Isox3 3J HMBC

Fig 2. Key HMBC correlations validating the isoxazole regiochemistry.

Conclusion

The synthesis and characterization of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One require precise control over reaction conditions to ensure regiochemical purity. By leveraging the self-validating nature of ¹H NMR (specifically the H4 isoxazole singlet) and 2D HMBC correlations, researchers can confidently verify the structural integrity of this intermediate before advancing it into complex drug development pipelines.

References

  • A green synthesis of new 3-aryl-4-phenylsulfonyl-5-aminoisoxazoles.ResearchGate.
  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2.NIH/PMC.
  • 2,4-Dichloro-1-(dichloromethyl)benzene | 134-25-8.Benchchem.

Sources

Foundational

Engineering 2,4-Dichlorophenyl Isoxazole Derivatives: Discovery, Rational Design, and Synthesis Pathways

The Rationale: Discovery and Pharmacophore Engineering The integration of the isoxazole heterocycle with a 2,4-dichlorophenyl moiety represents a masterclass in rational drug design. Isoxazoles—five-membered aromatic rin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale: Discovery and Pharmacophore Engineering

The integration of the isoxazole heterocycle with a 2,4-dichlorophenyl moiety represents a masterclass in rational drug design. Isoxazoles—five-membered aromatic rings containing adjacent oxygen and nitrogen atoms—are highly valued in medicinal chemistry as bioisosteres for amides and esters. They offer superior metabolic stability while maintaining critical hydrogen-bond acceptor capabilities through their heteroatoms.

The specific selection of the 2,4-dichlorophenyl substituent is driven by precise physicochemical causality:

  • Steric Shielding and Conformation: The chlorine atom at the ortho (2-) position forces the phenyl ring out of coplanarity with the isoxazole core due to steric clash. This non-planar, twisted conformation is critical for fitting into deep, hydrophobic binding pockets of target proteins (such as EGFR in cancer models) without colliding with the binding site walls[1].

  • Metabolic Resistance: The chlorine at the para (4-) position blocks rapid para-hydroxylation by hepatic cytochrome P450 enzymes. Metabolic studies consistently show that replacing unsubstituted phenyl rings with 2,4-dichlorophenyl groups significantly reduces clearance rates and extends the biological half-life of the compound[2].

  • Electronic Effects: The strong electron-withdrawing nature of the two chlorine atoms alters the electron density of the adjacent isoxazole ring, modulating its pKa and enhancing the overall lipophilicity (LogP) of the molecule. This facilitates superior penetration across bacterial cell walls and mammalian lipid bilayers[3].

Discovery N1 Target Identification (EGFR, Antimicrobial) N2 Pharmacophore Modeling (Isoxazole Scaffold) N1->N2 Identifies Core N3 Substituent Selection (2,4-Dichlorophenyl) N2->N3 Enhances Lipophilicity N4 In Silico Docking & SAR N3->N4 Virtual Screening N5 Lead Optimization (Targeted Derivatives) N4->N5 Validates Hits

Rational design and discovery workflow for 2,4-dichlorophenyl isoxazole derivatives.

Mechanistic Synthesis Pathways

The synthesis of 2,4-dichlorophenyl isoxazoles has evolved from harsh, multi-step traditional methods to highly efficient, regioselective, and green pathways.

Pathway A: 1,3-Dipolar Cycloaddition (The Standard)

The most extensively researched route for generating 3,5-disubstituted isoxazoles is the [3+2] cycloaddition. This involves an alkyne acting as a dipolarophile and a nitrile oxide (generated in situ from an aldoxime) acting as the dipole[4].

  • Causality: This concerted pericyclic pathway is chosen because it guarantees high regioselectivity. When dealing with the bulky 2,4-dichlorophenyl group, the concerted mechanism minimizes steric hindrance during the transition state, ensuring the formation of the desired regioisomer rather than a racemic mixture[4].

Pathway B: Multicomponent Green Catalysis

Modern synthesis increasingly relies on one-pot multicomponent reactions. For example, reacting 2,4-dichlorobenzaldehyde, malononitrile, and hydroxylamine in a green catalytic medium like Glycerol/K₂CO₃ (Gly/K₂CO₃)[3].

  • Causality: The simultaneous presence of all reagents in a deep eutectic solvent prevents the formation of dead-end side products. K₂CO₃ acts as a base to trigger the Knoevenagel condensation, while the highly polar glycerol stabilizes the intermediate, driving immediate cyclization with hydroxylamine to form the isoxazole ring[3].

Synthesis A 2,4-Dichlorobenzaldehyde C Green Catalytic Media (Gly/K2CO3) A->C B Hydroxylamine + Malononitrile B->C D Knoevenagel Condensation Intermediate C->D Base Catalysis E Cyclization & Dehydration D->E Ring Closure F 5-Amino-3-(2,4-dichlorophenyl) isoxazole-4-carbonitrile E->F Final Product

Multicomponent green synthesis pathway of 5-amino-3-(2,4-dichlorophenyl)isoxazole-4-carbonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical phase contains a built-in analytical checkpoint to verify the mechanistic progression before advancing.

Protocol 1: Green Synthesis of 5-Amino-3-(2,4-dichlorophenyl)isoxazole-4-carbonitrile

Reference standard adapted from multicomponent synthesis methodologies[3].

  • Reagent Initialization: In a 50 mL round-bottom flask, combine 2,4-dichlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol).

  • Catalytic Activation: Add a pre-mixed solution of Gly/K₂CO₃ (4:1 molar ratio, 2 mL).

    • Causality: The K₂CO₃ deprotonates the malononitrile to form a reactive carbanion, while glycerol provides a non-toxic, highly hydrogen-bonded matrix that lowers the activation energy of the subsequent cyclization.

  • Reaction Progression: Stir the mixture at room temperature (25 °C) for 60 minutes.

    • Self-Validating Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The complete disappearance of the UV-active aldehyde spot (higher Rf) and the appearance of a new, highly polar spot (lower Rf) confirms the successful Knoevenagel condensation and subsequent ring closure.

  • Isolation: Pour the reaction mixture into crushed ice (20 g) and stir vigorously until a solid precipitates. Filter the solid under vacuum and wash with cold water.

  • Final Validation: Recrystallize from ethanol.

    • Self-Validating Checkpoint 2 (Spectroscopy & Thermal): Record the melting point. A sharp melt at 119–120 °C confirms high purity[3]. Perform FT-IR spectroscopy; the presence of sharp twin peaks at ~3426 cm⁻¹ and 3347 cm⁻¹ (primary amine NH₂ stretch) and a distinct peak at ~2228 cm⁻¹ (C≡N stretch) mathematically validates the functional group architecture of the target molecule[3].

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles

Reference standard adapted from targeted anticancer derivative synthesis[1].

  • Chalcone Intermediate Formation: React 2,4-dichloroacetophenone with a substituted benzaldehyde in the presence of ethanolic NaOH to form the chalcone intermediate.

  • Microwave Cyclization: Transfer the chalcone to a microwave-safe vessel. Add hydroxylamine hydrochloride and anhydrous sodium acetate in glacial acetic acid.

    • Causality: Microwave irradiation is utilized here to overcome the severe steric hindrance imposed by the ortho-chlorine atom. It ensures uniform superheating, driving the dehydration and ring closure in minutes rather than the 12+ hours required by conventional reflux[1].

  • Reaction: Irradiate at 300W (110 °C) for 5–8 minutes.

  • Final Validation: Extract with ethyl acetate, dry over MgSO₄, and concentrate.

    • Self-Validating Checkpoint (NMR): Run a ¹H NMR (CDCl₃) spectrum. The definitive proof of isoxazole ring formation is the appearance of a highly deshielded singlet at ~δ 7.53 ppm , which corresponds to the isolated C4 proton on the newly formed isoxazole ring[1]. If this peak is absent, the cyclization failed.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the phenyl ring attached to the isoxazole core dictates the biological efficacy. The table below synthesizes quantitative data demonstrating why the 2,4-dichlorophenyl configuration is frequently superior to other analogs in both antimicrobial and oncological applications.

Compound DerivativePhenyl SubstitutionTarget / AssayKey Activity MetricCausality for Activity Shift
5-Amino-3-(aryl)isoxazole-4-carbonitrile 2,4-DichlorophenylAntimicrobial (Broad)High Inhibition Zone (92% Yield)Enhanced lipophilicity improves bacterial cell wall penetration and resists enzymatic degradation[3].
4-[5-(aryl)isoxazol-3-yl] pyridine (Ib) 2,4-DichlorophenylBreast Cancer (MDA-MB 231)Moderate GI₅₀Ortho/para electron withdrawal stabilizes target protein binding via enhanced π-π interactions[1].
4-[5-(aryl)isoxazol-3-yl] pyridine (Ia) 2,4-DimethoxyphenylBreast Cancer (MDA-MB 231)Lower ActivityElectron-donating methoxy groups increase electron density, reducing binding affinity to the target EGFR pocket[1].
3-biphenyl-4-yl-5-(aryl) isoxazole (Id) 2,4-DichlorophenylBreast Cancer (MDA-MB 231)GI₅₀ = 46.3 μg/mLThe combination of a bulky biphenyl group and a dichloro-substituted ring creates optimal hydrophobic anchoring[1].
Vicinal diaryl isoxazole (11) 2,4-DichlorophenylHepatocellular CarcinomaIC₅₀ = 0.77–9.53 μMThe non-planar geometry induced by the ortho-chlorine perfectly matches the steric constraints of the kinase active site[5].

References

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.org. Available at:[Link]

  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. SYMC.edu.cn. Available at: [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One as a Core Scaffold in Agrochemical Synthesis

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Application: Synthesis of Bis-Heterocyclic Succinate Dehydrogenase Inhibitors (SDHIs) Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Application: Synthesis of Bis-Heterocyclic Succinate Dehydrogenase Inhibitors (SDHIs)

Executive Summary & Mechanistic Rationale

The compound 1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one (CAS: 175277-34-6) has emerged as a highly privileged building block in modern agrochemical discovery. It serves as the foundational scaffold for synthesizing next-generation bis-heterocyclic fungicides and herbicides, particularly those targeting the mitochondrial respiratory chain.

The architectural brilliance of this intermediate lies in three distinct structural features:

  • The 2,4-Dichlorophenyl Moiety: The incorporation of chlorine atoms at the ortho and para positions is a deliberate pharmacokinetic strategy. Thermodynamically, it increases the lipophilicity (LogP) of the molecule, which is critical for traversing the waxy cuticles of plant leaves and the hydrophobic cell walls of phytopathogenic fungi. Kinetically, the halogens block primary sites of cytochrome P450-mediated aromatic hydroxylation, drastically extending the metabolic half-life of the active ingredient in the field [1].

  • The Isoxazole Ring: Acting as a rigid, metabolically stable bioisostere for amide or ester linkages, the isoxazole core precisely orients the flanking aromatic systems. This spatial geometry is essential for docking into the narrow ubiquinone-binding pocket of target enzymes[2].

  • The Ethan-1-one (Acetyl) Linchpin: The C5-acetyl group provides a versatile electrophilic center. By exploiting the keto-enol tautomerization of this moiety, chemists can selectively activate the alpha-carbon, transforming the scaffold into an array of bis-heterocyclic systems (e.g., isoxazolyl-thiazoles) that exhibit broad-spectrum fungicidal properties [3].

Pathway & Mode of Action Visualization

The following workflow illustrates the divergent synthesis from the core isoxazole scaffold to the final active agrochemical, culminating in its biological mechanism of action against fungal pathogens.

G A 1-[3-(2,4-Dichlorophenyl) isoxazol-5-yl]ethan-1-one B Alpha-Bromination (Enol-mediated) A->B Br2, AcOH C 2-Bromo Derivative (Key Electrophile) B->C D Hantzsch Synthesis (+ Thiourea) C->D SN2 & Cyclization E Isoxazolyl-Thiazole Hybrid D->E F Succinate Dehydrogenase (Complex II) Inhibition E->F Ubiquinone Pocket Binding G Fungal Apoptosis (ROS Accumulation) F->G TCA Cycle Disruption

Fig 1: Synthetic divergence of the isoxazole scaffold and its subsequent SDHI mechanism of action.

Experimental Protocols & Methodologies

The following protocols detail the transformation of the starting material into a highly active isoxazolyl-thiazole fungicide candidate.

Protocol A: Electrophilic Alpha-Bromination

Objective: To convert the relatively unreactive acetyl group into a highly reactive alpha-bromo ketone (CAS: 175334-69-7), a prerequisite for bis-heterocycle assembly.

Causality & Validation: Bromination of methyl ketones often risks poly-bromination. By conducting the reaction in glacial acetic acid, the enol tautomer is stabilized. The strong electron-withdrawing nature of the adjacent isoxazole ring further moderates the nucleophilicity of the enol, ensuring that mono-bromination is kinetically favored. This reaction is a self-validating system: the disappearance of the reddish-brown color of molecular bromine acts as an internal indicator of successful electrophilic consumption.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one in 25 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube.

  • Activation: Heat the solution gently to 40°C to ensure complete dissolution and to promote the requisite keto-enol tautomerization.

  • Bromination: Add a solution of liquid bromine (10.5 mmol, 1.05 eq) in 5 mL of glacial acetic acid dropwise over a period of 30 minutes. Critical Parameter: Maintain the internal temperature strictly below 50°C to prevent degradation or off-target ring bromination.

  • Monitoring: Stir the mixture at 40°C until the solution completely decolorizes (typically 2–3 hours), indicating complete electrophilic addition.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from absolute ethanol to yield the pure 2-bromo-1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one.

Protocol B: Hantzsch Thiazole Synthesis (SDHI Assembly)

Objective: To construct a thiazole ring via the condensation of the alpha-bromo ketone with a thiourea derivative, yielding a potent Succinate Dehydrogenase Inhibitor (SDHI) [4].

Causality & Validation: The Hantzsch synthesis relies on a highly orchestrated sequence of nucleophilic substitution and cyclodehydration. The soft nucleophile (sulfur of the thiourea) selectively attacks the soft electrophile (alpha-carbon of the bromo ketone) via an Sₙ2 mechanism. Subsequent intramolecular attack by the thiourea nitrogen onto the highly electrophilic carbonyl carbon forms a cyclic hemiaminal, which rapidly dehydrates to form the aromatic thiazole. The spontaneous precipitation of the product from the ethanolic solvent drives the thermodynamic equilibrium forward, preventing reverse reactions.

Step-by-Step Methodology:

  • Condensation: Suspend 5.0 mmol of the synthesized 2-bromo-1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one and 5.0 mmol of a substituted thiourea in 20 mL of absolute ethanol.

  • Cyclization: Reflux the mixture at 78°C for 4–6 hours. The initial suspension will clear as the Sₙ2 intermediate forms, followed by the heavy precipitation of the hydrobromide salt of the isoxazolyl-thiazole product.

  • Neutralization: Cool the reaction mixture to room temperature. Neutralize the suspension by adding a 10% aqueous sodium bicarbonate (NaHCO₃) solution dropwise until a pH of 7.5 is reached, liberating the free base of the bis-heterocycle.

  • Purification: Filter the solid, wash with distilled water, and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 3:1) to obtain the analytical-grade fungicide candidate.

Quantitative Data Presentation

The synthesized isoxazolyl-thiazole derivatives act as potent SDHIs. They bind to the ubiquinone-binding pocket of the SDH enzyme (Complex II) in the mitochondrial respiratory chain, disrupting the tricarboxylic acid (TCA) cycle and halting ATP production [4].

Table 1: Comparative In Vitro Fungicidal Efficacy (EC₅₀) of Isoxazolyl-Thiazole Derivatives

Compound / DerivativeTarget Fungal PathogenEC₅₀ (μg/mL)Primary Mechanism of Action
Isoxazolyl-Thiazole (Unsubstituted) Rhizoctonia solani6.20SDH Inhibition (Complex II)
Isoxazolyl-Thiazole (Fluorinated) Sclerotinia sclerotiorum0.60SDH Inhibition (Complex II)
Boscalid (Commercial Standard)Rhizoctonia solani0.87SDH Inhibition (Complex II)
Thifluzamide (Commercial Standard)Sclerotinia sclerotiorum4.40SDH Inhibition (Complex II)

Data synthesis indicates that the fluorinated isoxazolyl-thiazole hybrid outperforms the commercial standard Thifluzamide against S. sclerotiorum, validating the efficacy of the 1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one starting scaffold.

References

  • Title: Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Novel β-Ionone Derivatives Containing Isoxazole Hydrazide Moiety: Design, Synthesis, Antifungal Activity, and Action Mechanism Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides Source: Phytopathology (APS Journals) URL: [Link]

Application

Application Notes &amp; Protocols: Catalytic Conversion Methods for 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Audience: Researchers, scientists, and drug development professionals. Abstract: The isoxazole ring system is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties and its function as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoxazole ring system is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties and its function as a versatile synthetic intermediate.[1] This guide provides an in-depth technical overview of catalytic conversion strategies for a specific, highly functionalized isoxazole derivative: 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. We move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, offering field-proven insights into protocol selection and optimization. The primary focus is on catalytic methods that leverage the inherent reactivity of the isoxazole N-O bond and the attached acetyl group, transforming this stable heterocycle into valuable downstream intermediates such as β-amino enones and other complex heterocyclic systems.

Foundational Principles: Understanding the Reactivity of the Substrate

The target molecule, 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One, possesses several key features that dictate its chemical behavior under catalytic conditions. The isoxazole ring, while aromatic, is characterized by a relatively weak N-O bond. This bond is susceptible to cleavage, a property that is frequently exploited in synthesis.[2] Catalytic hydrogenation, for instance, readily cleaves this bond to unmask a β-amino enone functionality.[1][2] This transformation is synthetically powerful, as the isoxazole effectively serves as a stable, masked equivalent of a 1,3-dicarbonyl system.[1]

The primary catalytic conversions discussed herein focus on two main pathways:

  • Reductive Ring-Opening: Cleavage of the N-O bond to form acyclic products.

  • Ring-Opening Annulation: Cleavage of the N-O bond to generate a reactive intermediate that participates in a subsequent cyclization reaction to form a new ring system.[3]

G cluster_substrate 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One cluster_sites Key Reactive Sites substrate Structure ring Isoxazole N-O Bond (Prone to Reductive Cleavage) substrate->ring Primary Target acetyl Acetyl Group (Carbonyl Reactivity & Enolization) substrate->acetyl Secondary Target

Caption: Key reactive sites on the target molecule.

Catalytic Reductive Ring-Opening to β-Amino Enones

The most fundamental and widely utilized catalytic conversion of 3,5-disubstituted isoxazoles is the reductive cleavage of the N-O bond. This reaction yields β-amino enones, which are highly valuable intermediates for the synthesis of various organic compounds, including other heterocycles like pyridines.[2][4]

Mechanistic Rationale: The reaction proceeds via the addition of hydrogen across the N-O bond, mediated by a metal catalyst surface (in hydrogenation) or a hydrogen donor (in transfer hydrogenation). This cleavage is typically clean and high-yielding, with the resulting β-amino enone being the sole product under optimized conditions.[2]

G start Starting Isoxazole (1-[3-(2,4-Dichlorophenyl)...]) catalyst Catalytic System (e.g., Pd/C, H₂ or FeCl₃, NMP*) start->catalyst product Product: β-Amino Enone (Z)-3-amino-1-(2,4-dichlorophenyl) -5-iminopent-2-en-5-one catalyst->product N-O Bond Cleavage G isoxazole Starting Isoxazole catalyst Fe(III) or Ru(II) + Microwave/Heat isoxazole->catalyst intermediate Nitrene Intermediate partner1 Coupling Partner 1 (e.g., Enaminoketone) intermediate->partner1 partner2 Coupling Partner 2 (e.g., α,β-Unsaturated Aldehyde) intermediate->partner2 product1 New Heterocycle 1 (e.g., Pyrrole) partner1->product1 Annulation product2 New Heterocycle 2 (e.g., Pyridine) partner2->product2 Annulation catalyst->intermediate Ring Opening

Sources

Method

chromatographic separation techniques for 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Application Note: Chromatographic Separation and Analytical Profiling of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One Introduction & Chromatographic Rationale The synthesis and purification of complex heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Separation and Analytical Profiling of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Introduction & Chromatographic Rationale

The synthesis and purification of complex heterocyclic building blocks, particularly halogenated isoxazoles like 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one (also known as 5-acetyl-3-(2,4-dichlorophenyl)isoxazole), present unique chromatographic challenges. This compound is characterized by a highly polarizable isoxazole core, a hydrogen-bond accepting acetyl group, and a lipophilic, electron-deficient 2,4-dichlorophenyl moiety.

In pharmaceutical development and agrochemical research, achieving >99% purity of such intermediates is critical, as trace impurities can severely impact downstream coupling reactions[1]. Standard generic chromatographic gradients often fail to separate this target from unreacted oxime precursors or closely related positional isomers (e.g., 2,6-dichloro or 3,4-dichloro derivatives)[2]. As an application scientist, I approach this separation not just as a matter of resolving peaks, but of exploiting specific molecular interactions. This guide provides a field-proven, self-validating chromatographic workflow—spanning preparative isolation to orthogonal analytical profiling—designed specifically for the physicochemical nuances of this molecule.

Physicochemical Profiling

Understanding the molecule's traits is the foundational step in designing a separation strategy. The properties listed below directly dictate our choice of stationary phases and solvents.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValueChromatographic Implication
Molecular Weight 256.08 g/mol Highly suitable for GC-MS volatility and LC-MS (ESI+) detection.
LogP (est.) ~3.2Moderate lipophilicity; retains well on reversed-phase columns but requires strong solvent (EtOAc) for normal-phase elution.
H-Bond Acceptors 3 (N, O, O)Interacts strongly with acidic silanol groups on normal-phase silica gel.
Aromatic Rings 2Enables strong π−π interactions, necessitating specialized stationary phases (e.g., Phenyl-Hexyl) for isomer resolution.

Separation Workflow Visualization

G A Synthetic Crude Matrix 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One B Preparative Isolation (Normal-Phase Flash) A->B Bulk Purification C Analytical Profiling (RP-HPLC & GC-MS) A->C Initial QC D Silica Gel (40-63 µm) Hexane:EtOAc Gradient B->D E RP-HPLC (Phenyl-Hexyl) MeCN:H2O + 0.1% FA C->E F GC-MS (HP-5ms) Volatile Impurities C->F G Purified Target (>99% Purity) D->G H Chromatographic Data & Structural Validation E->H F->H G->C Final Purity Check

Workflow for the isolation and analytical profiling of the dichlorophenyl isoxazole derivative.

Protocol 1: Preparative Isolation via Normal-Phase Flash Chromatography

Mechanistic Rationale: Substituted isoxazoles are traditionally purified using normal-phase silica gel[3]. The acetyl oxygen and isoxazole nitrogen interact with the silanol groups on the silica surface via hydrogen bonding and dipole-dipole interactions. Hexane serves as the weak solvent to maintain the solubility of the lipophilic dichlorophenyl group, while ethyl acetate acts as the strong solvent to competitively elute the polar core[4].

Self-Validation Checkpoint: Before loading the bulk sample, run a TLC plate with the crude mixture using the intended gradient midpoint (e.g., 80:20 Hexane:EtOAc). If the target spot ( Rf​≈0.3 ) is not cleanly separated from impurities ( ΔRf​≥0.1 ), adjust the gradient slope to be shallower.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the synthetic crude in a minimal volume of dichloromethane (DCM). Add Celite 545 (1:2 w/w ratio to crude mass) and evaporate to complete dryness under reduced pressure. Causality: Liquid loading in a strong solvent like DCM causes severe band broadening due to solvent mismatch. Dry loading ensures a narrow injection band, maximizing the theoretical plates of the column.

  • Column Equilibration: Condition a Silica Gel 60 column (40–63 µm particle size) with 3 column volumes (CV) of 100% Hexane.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (Elutes highly non-polar halogenated byproducts).

    • 2–10 CV: Linear gradient from 0% to 30% Ethyl Acetate in Hexane.

    • 10–12 CV: Hold at 30% Ethyl Acetate (Target compound elutes here).

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect fractions corresponding to the main peak.

  • Validation: Pool fractions only after confirming purity via rapid LC-MS or TLC.

Protocol 2: Analytical Profiling via RP-HPLC-UV

Mechanistic Rationale: While C18 is the default for reversed-phase chromatography, it relies purely on dispersive hydrophobic interactions. For 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one, a Phenyl-Hexyl stationary phase is far superior. The column's phenyl rings engage in π−π interactions with the electron-deficient 2,4-dichlorophenyl group of the analyte[2]. This orthogonal retention mechanism is critical for resolving the target from structurally similar halogenated isomers that would otherwise co-elute on a C18 column[1]. Formic acid (0.1%) is added to suppress residual silanol ionization, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Column Setup: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Sample Preparation: Dissolve the purified fraction in the Initial Mobile Phase (60% A / 40% B) to a concentration of 0.5 mg/mL.

  • Execution: Run the gradient program detailed in Table 2 at a flow rate of 1.0 mL/min. Detect via PDA at 254 nm and 280 nm.

Table 2: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
2.06040Isocratic hold
10.01090Linear ramp
12.01090Isocratic wash
12.16040Step return
15.06040Re-equilibration

Self-Validation Checkpoint & System Suitability: Inject a blank (diluent only) prior to the sample. A stable baseline with no ghost peaks validates column cleanliness. The run is only considered valid if it meets the criteria in Table 3.

Table 3: System Suitability Criteria (RP-HPLC)

ParameterAcceptance Criteria
Retention Time ( tR​ ) ± 2.0% relative standard deviation (RSD) over 5 injections
Tailing Factor ( Tf​ ) 1.5 at 5% peak height
Theoretical Plates ( N ) 10,000
Resolution ( Rs​ ) 1.5 between target and closest eluting impurity

Protocol 3: Orthogonal Impurity Profiling via GC-MS

Mechanistic Rationale: HPLC is blind to non-UV absorbing impurities. Given the target's molecular weight (256.08 g/mol ) and lack of highly labile functional groups, it is sufficiently volatile and thermally stable for Gas Chromatography. GC-MS is employed here specifically to detect trace volatile chlorinated starting materials (e.g., 2,4-dichlorobenzaldehyde) that may evade HPLC detection. A 5% phenyl-methylpolysiloxane stationary phase (HP-5ms) provides optimal selectivity based on boiling point and mild polarizability.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 100 µg/mL in GC-grade Ethyl Acetate.

  • Inlet Configuration: Set the injection port to 250°C. Use a split ratio of 10:1 to prevent column overloading. Injection volume: 1.0 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Execute the temperature gradient outlined in Table 4.

  • MS Detection: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode (m/z 50–400).

Table 4: GC-MS Temperature Program

StepRate (°C/min)Target Temperature (°C)Hold Time (min)
Initial-802.0
Ramp 1202000.0
Ramp 2102805.0

Self-Validation Checkpoint: Verify the presence of the characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a roughly 9:6:1 ratio) at the molecular ion m/z 255/257/259 to unequivocally confirm the identity of the target peak.

References

  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 Source: RSC Advances (RSC Publishing) URL:[Link][3]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ Source: PMC (National Institutes of Health) URL:[Link][4]

  • Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists Source: PMC (National Institutes of Health) URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Welcome to the technical support resource for the synthesis of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important isoxazole derivative. Isoxazoles are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, and mastering their synthesis is a critical skill.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established chemical principles.

Reaction Overview: 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction.[3] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an enol (the dipolarophile).[1][3] In this specific synthesis, the 2,4-dichlorobenzonitrile oxide is generated in situ and reacts with the enol form of acetylacetone to yield the target compound.

Reaction_Scheme cluster_precursor Nitrile Oxide Generation cluster_cycloaddition Cycloaddition cluster_side_reaction Side Reaction Hydroxamoyl_Chloride N-hydroxy-2,4-dichlorobenzene- carboximidoyl chloride Nitrile_Oxide 2,4-Dichlorobenzonitrile Oxide (1,3-Dipole) Hydroxamoyl_Chloride->Nitrile_Oxide -HCl Base Base (e.g., Et3N) Base->Nitrile_Oxide Target_Molecule 1-[3-(2,4-Dichlorophenyl)Isoxazol- 5-Yl]Ethan-1-One Nitrile_Oxide->Target_Molecule [3+2] Cycloaddition Furoxan Furoxan Byproduct (Dimer) Nitrile_Oxide->Furoxan Dimerization Acetylacetone Acetylacetone (Dipolarophile, enol form) Acetylacetone->Target_Molecule +

Caption: Overall reaction scheme for the synthesis of the target isoxazole.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary causes?

A1: Low yields in this synthesis almost always trace back to the stability and reactivity of the nitrile oxide intermediate.[4] The most common culprits are the dimerization of the nitrile oxide and incomplete reaction.

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and unstable; they readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is the most significant competing side reaction.[5][6] This process depletes the nitrile oxide available for the desired cycloaddition.

  • Purity of Reagents: Ensure the precursor, N-hydroxy-2,4-dichlorobenzenecarboximidoyl chloride, is pure and dry. The dipolarophile, acetylacetone, should also be of high purity. The presence of water can interfere with the reaction.

  • Reaction Conditions: Sub-optimal temperature, incorrect stoichiometry, or an inefficient base can all lead to reduced yields.

Troubleshooting_Low_Yield Start Low Reaction Yield CheckByproduct Analyze crude NMR/LCMS. Significant byproduct observed? Start->CheckByproduct CheckPurity Check purity of starting materials. Are they pure and dry? CheckByproduct->CheckPurity No FuroxanStrategy Implement strategies to minimize nitrile oxide dimerization. (See Q2 & Q3) CheckByproduct->FuroxanStrategy Yes OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Yes PurifyReagents Purify/dry starting materials and solvent. Re-run reaction. CheckPurity->PurifyReagents No ConditionDetails - Control temperature (0°C to RT) - Use slight excess of acetylacetone (1.2 eq) - Ensure slow base addition OptimizeConditions->ConditionDetails

Caption: Decision flowchart for troubleshooting low reaction yields.

Q2: I am observing a significant amount of a byproduct that I suspect is a furoxan. How can I confirm this and prevent its formation?

A2: Furoxan formation is the classic hallmark of nitrile oxide dimerization.[4][5] You can often identify it in the crude NMR spectrum by characteristic signals, though mass spectrometry is the definitive method for confirmation. The most effective way to minimize this side reaction is to ensure the nitrile oxide is trapped by the dipolarophile (acetylacetone) as quickly as it is generated.[6]

Strategies to Minimize Dimerization:

  • In Situ Generation: Never pre-form and isolate the 2,4-dichlorobenzonitrile oxide. It must be generated in the presence of the acetylacetone.[7]

  • Slow Addition: The base (e.g., triethylamine) used to generate the nitrile oxide from the hydroxamoyl chloride should be added dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the nitrile oxide, favoring the bimolecular reaction with the abundant dipolarophile over dimerization.[5]

  • Stoichiometry: Use a slight excess of the dipolarophile (acetylacetone, ~1.2 equivalents) to ensure there is always a readily available trapping agent for the nitrile oxide.[4]

  • Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C during base addition) can help control the rate of nitrile oxide formation and reduce the rate of dimerization.[4]

Q3: What is the optimal method for generating the 2,4-dichlorobenzonitrile oxide in situ?

A3: The most reliable and common laboratory method is the dehydrochlorination of the corresponding N-hydroxy-benzenecarboximidoyl chloride (hydroximoyl chloride) using a non-nucleophilic base.[2][8]

  • Precursor: N-hydroxy-2,4-dichlorobenzenecarboximidoyl chloride is the direct precursor. It is a relatively stable solid that can be prepared from 2,4-dichlorobenzaldehyde oxime via chlorination with a reagent like N-chlorosuccinimide (NCS).[8]

  • Base: Triethylamine (Et₃N) is an excellent choice as it is a strong enough base to deprotonate the hydroxyl group and facilitate elimination of HCl, but it is non-nucleophilic and unlikely to cause unwanted side reactions.[8] Other hindered bases can also be used.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable.[8]

Q4: Can I use a different starting material instead of acetylacetone?

A4: Yes, but it will change the substituent at the 5-position of the isoxazole ring. Acetylacetone is used because it is a readily available 1,3-dicarbonyl compound that yields the desired acetyl group at the C5 position.[9] Any terminal alkyne can serve as a dipolarophile. For example, using propargyl alcohol would introduce a hydroxymethyl group, while using phenylacetylene would introduce a phenyl group.[3] The key is that the dipolarophile must have a carbon-carbon triple bond (or a reactive double bond like an enol) to participate in the cycloaddition.

Optimized Reaction Conditions

The following table summarizes a set of optimized conditions derived from established protocols for similar isoxazole syntheses.

ParameterRecommended ValueRationale
Hydroxamoyl Chloride 1.0 equivalentLimiting reagent.
Acetylacetone 1.2 - 1.5 equivalentsSlight excess to efficiently trap the in situ generated nitrile oxide and minimize dimerization.[4]
Base (Triethylamine) 1.2 - 1.5 equivalentsSufficient to neutralize the generated HCl and drive the reaction to completion.[8]
Solvent Anhydrous DCM or THFAprotic solvents that solubilize reagents well without interfering with the reaction.[8]
Temperature 0 °C during base addition, then warm to Room Temp.Controls the initial rate of nitrile oxide formation to prevent dimerization; allows the reaction to proceed to completion at RT.[4]
Reaction Time 6 - 24 hoursMonitor by TLC until consumption of the limiting reagent.
Expected Yield 75 - 90%Yields can be high when dimerization is effectively suppressed.

Experimental Protocols

Protocol 1: Synthesis of N-hydroxy-2,4-dichlorobenzenecarboximidoyl chloride

This protocol details the preparation of the nitrile oxide precursor from the corresponding aldoxime.

  • Dissolution: Dissolve 2,4-dichlorobenzaldehyde oxime (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Reagent Addition: Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 eq.) in DMF dropwise to the cooled oxime solution, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure N-hydroxy-2,4-dichlorobenzenecarboximidoyl chloride.[8]

Protocol 2: Synthesis of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

This protocol describes the final 1,3-dipolar cycloaddition step.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-hydroxy-2,4-dichlorobenzenecarboximidoyl chloride (1.0 eq.) and acetylacetone (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Base Addition: Add triethylamine (1.2 eq.) dropwise to the stirred solution over 30-60 minutes using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction's progress by TLC until the hydroxamoyl chloride is fully consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target compound.

References

  • Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles.
  • Benchchem.
  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Wikipedia. 1,3-Dipolar cycloaddition.
  • Benchchem.
  • Benchchem. "N-Hydroxy-4-nitrobenzimidoyl chloride" as a nitrile oxide precursor.
  • Royal Society of Chemistry. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • Wikipedia. Acetylacetone.
  • RSC Publishing. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ball-milling conditions.

Sources

Optimization

troubleshooting impurities in 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One batch reactions

Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the batch synthesis of 1-[3-(2,4-Dichlorophenyl)isoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the batch synthesis of 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one .

This critical intermediate is typically synthesized via a 1,3-dipolar cycloaddition between 2,4-dichlorobenzonitrile oxide (generated in situ from a hydroximoyl chloride precursor) and 3-butyn-2-one[1]. While highly effective, the transient nature of the nitrile oxide intermediate makes this batch reaction highly susceptible to competing side reactions if kinetic parameters are not strictly controlled.

Below, you will find a mechanistic breakdown, a troubleshooting Q&A, quantitative optimization data, and a self-validating experimental protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Impurity Mapping

ReactionPathway A Hydroximoyl Chloride (Precursor) B Nitrile Oxide (Reactive Intermediate) A->B Base (Et3N) -HCl C 1-[3-(2,4-Dichlorophenyl) Isoxazol-5-Yl]Ethan-1-One (Target Product) B->C + 3-butyn-2-one [3+2] Cycloaddition D Furoxan Dimer (Major Impurity) B->D Self-Dimerization (High Conc.) E 4-Acetyl Regioisomer (Minor Impurity) B->E + 3-butyn-2-one (Steric Effects)

Reaction pathway of nitrile oxide intermediate leading to target isoxazole and key impurities.

Troubleshooting FAQs: Impurity Resolution

Q1: My HPLC trace shows a massive impurity peak, and my yield of the target isoxazole is low. Mass spec indicates a dimer. What is happening? A: You are observing the formation of 3,4-bis(2,4-dichlorophenyl)furoxan . Nitrile oxides are highly reactive 1,3-dipoles. When generated in situ via the dehydrohalogenation of a hydroximoyl chloride using a base (like triethylamine), the nitrile oxide must immediately react with your alkyne (3-butyn-2-one). If the local concentration of the nitrile oxide spikes—usually because the base was added too quickly—the nitrile oxide molecules will undergo a [3+2] cycloaddition with each other, forming the stable furoxan dimer[2]. This homo-coupling pathway directly outcompetes your desired reaction[3].

  • The Fix: Control the steady-state concentration of the nitrile oxide. Never add the base as a bolus. Use a syringe pump to add the triethylamine over 1 to 2 hours into a dilute solution containing both the hydroximoyl chloride and an excess of the alkyne.

Q2: I am detecting a minor isomer (around 5-10%) that is difficult to separate via crystallization. How do I minimize this? A: This is the 4-acetyl regioisomer (1-[3-(2,4-dichlorophenyl)isoxazol-4-yl]ethan-1-one). While the [3+2] cycloaddition of terminal alkynes with nitrile oxides is highly regioselective for the 5-substituted isoxazole due to steric and electronic factors, elevated temperatures or highly polar solvents can lower the transition state energy barrier for the undesired 4-substituted kinetic pathway.

  • The Fix: Run the reaction strictly between 0 °C and 10 °C rather than at room temperature. Utilize a non-polar or moderately polar aprotic solvent like dichloromethane (DCM) or toluene to maximize regioselectivity.

Q3: The reaction mixture turns dark brown immediately upon base addition, and I have unreacted hydroximoyl chloride left over. Why? A: 3-butyn-2-one is an electron-deficient, highly activated alkyne (an α,β-unsaturated ketone equivalent). In the presence of concentrated amine bases, it can undergo base-catalyzed polymerization or Michael-type addition side reactions. If the alkyne degrades, there is no dipolarophile left to trap the nitrile oxide, leading to incomplete conversion and further furoxan formation.

  • The Fix: Ensure the alkyne is freshly distilled before use. Pre-mix the alkyne with the hydroximoyl chloride prior to base addition, and keep the reaction chilled to suppress these base-catalyzed degradation pathways.

Quantitative Optimization Data

To illustrate the causality between kinetic control and impurity suppression, the following table summarizes the optimization of the base addition rate and temperature for a standard 10 mmol batch reaction.

Table 1: Effect of Base Addition Rate and Temperature on Impurity Profile

Base Addition TimeInternal TempTarget Isoxazole Yield (%)Furoxan Dimer Yield (%)Regioisomer Yield (%)
Bolus (< 1 min)25 °C42.545.08.5
30 mins25 °C68.022.56.0
120 mins25 °C84.58.05.5
120 mins 0 °C 92.0 < 2.0 < 1.0

Self-Validating Experimental Protocol

To achieve the >90% yields demonstrated in Table 1, follow this step-by-step methodology. This protocol is designed as a self-validating system; physical observations at each step confirm the mechanistic integrity of the reaction.

Step 1: Preparation & Pre-mixing In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, dissolve 10.0 mmol of 2,4-dichloro-N-hydroxybenzimidoyl chloride and 12.0 mmol (1.2 eq) of freshly distilled 3-butyn-2-one in 50 mL of anhydrous dichloromethane (DCM).

  • Causality: Pre-mixing ensures the alkyne is immediately available in the solvation shell to trap the nitrile oxide the exact millisecond it is generated.

Step 2: Thermal Equilibration Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Step 3: Controlled Generation (The Critical Step) Prepare a solution of 11.0 mmol (1.1 eq) of triethylamine in 20 mL of anhydrous DCM. Using a programmable syringe pump, add this basic solution dropwise to the reaction mixture at a rate of 0.16 mL/min (approx. 120 minutes total addition time).

  • Self-Validation Check: The reaction should remain a pale, clear yellow. Rapid darkening to brown indicates base-catalyzed alkyne degradation; if observed, verify your cooling bath temperature and slow the addition rate immediately.

Step 4: Completion Monitoring Stir the mixture for an additional 30 minutes post-addition at 0 °C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

  • Self-Validation Check: The complete disappearance of the hydroximoyl chloride spot confirms that the nitrile oxide generation and subsequent trapping were successful.

Step 5: Quench and Workup Quench the reaction by adding 30 mL of saturated aqueous ammonium chloride to neutralize any remaining trace base. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography (gradient elution: Hexanes to 20% EtOAc in Hexanes) or recrystallize from cold ethanol to yield the pure 1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one as a crystalline solid.

References

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters - ACS Publications. 2

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - National Institutes of Health. 3

  • A green synthesis of new 3-aryl-4-phenylsulfonyl-5-aminoisoxazoles. ResearchGate. 1

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. This document provides in-depth troubleshooting protocols and answers to fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. This document provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the solubility of this compound in organic solvents. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome these challenges effectively in the laboratory.

The structure of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One, featuring a bulky, hydrophobic dichlorophenyl group and a more polar isoxazole-ethanone moiety, contributes to its often-challenging solubility profile. High crystal lattice energy can make it resistant to dissolution, a common issue with such "brick dust" compounds.[1] This guide will walk you through systematic approaches to achieve successful solubilization for your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving the compound in a common solvent like methanol or dichloromethane. What is happening?

A: This is a common issue. The compound has a mixed polarity. While the ethanone and isoxazole groups offer some polarity, the dichlorophenyl ring is large and non-polar. A single solvent may not have the ideal polarity to disrupt the crystal lattice and solvate the entire molecule effectively. Dichloromethane might be too non-polar, while methanol might be too polar to interact favorably with the dichlorophenyl moiety. The key is often finding a solvent or solvent system that balances these characteristics.

Q2: What is the best organic solvent to start with for dissolving 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One?

A: There is no single "best" solvent, as the ideal choice depends on your downstream application. However, a good starting point is to use a solvent with intermediate polarity that can interact with both the polar and non-polar regions of the molecule. We recommend starting with Tetrahydrofuran (THF) or Acetone . If these fail, a systematic screening approach using a panel of solvents is the most logical next step.

Q3: Can I heat the mixture to force the compound into solution? What are the risks?

A: Yes, temperature-assisted dissolution is a valid technique.[1] Heating increases the kinetic energy of the solvent molecules, helping them overcome the compound's crystal lattice energy.[2] However, there are risks. The isoxazole ring contains a relatively weak N-O bond that can be susceptible to thermal degradation.[3] Aggressive or prolonged heating could lead to compound decomposition. We strongly recommend a controlled heating approach (e.g., a water bath at 40-50°C) and verifying the compound's integrity afterward using a technique like TLC or LC-MS.

Q4: My compound dissolves initially but then precipitates out of solution after a few hours or upon cooling. How can I prevent this?

A: This indicates that you have created a supersaturated solution, which is unstable. The equilibrium solubility at room temperature is lower than the concentration you achieved with heating. To resolve this, you have a few options:

  • Use a Co-solvent System: Adding a second, miscible solvent (a co-solvent) can increase the equilibrium solubility and stabilize the solution.[4] For example, if your compound is dissolved in THF, adding a small percentage of a more polar solvent like N,N-Dimethylformamide (DMF) or a less polar one like toluene might stabilize the interaction.

  • Prepare Fresh Solutions: If a stable stock solution is not achievable, the most reliable method is to prepare the solution fresh immediately before each experiment.

  • Solid Dispersion: For highly problematic cases, creating a solid dispersion of your compound in a polymer matrix can prevent recrystallization and improve dissolution rates.[5]

Q5: What are the primary safety precautions when handling this compound and its solvents?

A: As with any chemical reagent, proper safety protocols are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Ventilation: Handle the solid compound and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.[7] Refer to the material safety data sheet (MSDS) for detailed hazard information.[6][9]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Challenges

When initial attempts fail, a structured workflow is the most efficient way to solve solubility issues. This process ensures you explore all reasonable options before moving to more complex methods.

start Compound Fails to Dissolve in Initial Solvent check_purity Step 1: Verify Purity (e.g., NMR, LC-MS) start->check_purity solvent_screen Step 2: Systematic Solvent Screening check_purity->solvent_screen If Pure cosolvency Step 3: Implement Co-Solvency solvent_screen->cosolvency If Limited Success success Solubilization Achieved solvent_screen->success heating Step 4: Use Controlled Heating cosolvency->heating If Still Precipitates cosolvency->success advanced Step 5: Advanced Methods (e.g., Solid Dispersion) heating->advanced If Degradation or Precipitation Occurs heating->success advanced->success

Caption: Troubleshooting workflow for solubility issues.

Guide 2: Protocol for Systematic Solvent Screening

This protocol provides a step-by-step method to test the solubility of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One in a variety of organic solvents.

Objective: To identify a suitable solvent or class of solvents for solubilization.

Materials:

  • 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

  • Small vials (e.g., 2 mL glass vials) with caps

  • Analytical balance

  • Vortex mixer

  • Panel of organic solvents (see Table 2)

Protocol Workflow:

cluster_prep Preparation cluster_dissolution Dissolution & Observation weigh 1. Weigh 1-2 mg of compound into each vial add_solvent 2. Add 100 µL of a single solvent to each vial weigh->add_solvent vortex 3. Vortex vigorously for 2 minutes add_solvent->vortex observe 4. Visually inspect for dissolved solids vortex->observe add_more 5. If dissolved, add another 1-2 mg of compound. Repeat from Step 3. observe->add_more Complete Dissolution record 6. Record approximate solubility (e.g., mg/mL) observe->record Incomplete Dissolution add_more->vortex

Caption: Experimental workflow for solvent screening.

Data Interpretation:

  • Freely Soluble: Dissolves quickly and can be concentrated further.

  • Soluble: Dissolves completely at the initial concentration.

  • Sparingly Soluble: Some solid remains undissolved.

  • Insoluble: No visible change in the amount of solid.

This screening will help you identify the most promising solvents to use alone or in co-solvent systems.

Guide 3: Utilizing Co-Solvency to Enhance Solubility

Co-solvency uses a mixture of solvents to fine-tune the polarity of the medium, often achieving significantly higher solubility than with a single solvent.[4][10]

Principle: The goal is to create a solvent environment that can effectively interact with both the hydrophobic dichlorophenyl group and the polar isoxazole-ethanone portion of the molecule.

Common Co-Solvent Systems:

Primary Solvent (Good Start) Co-Solvent to Add (5-20% v/v) Rationale
Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Increases polarity to better solvate the isoxazole ring.
Tetrahydrofuran (THF)TolueneDecreases polarity to better solvate the dichlorophenyl ring.
AcetoneDichloromethane (DCM)Modulates polarity; good for compounds with mixed character.
DioxaneMethanolDioxane solvates the non-polar part, methanol helps with the polar groups.

Protocol:

  • Attempt to dissolve the compound in the primary solvent to its maximum extent.

  • While stirring or vortexing, add the co-solvent dropwise (e.g., 5 µL at a time to 100 µL of primary solvent).

  • Observe for any increase in dissolution.

  • Continue adding the co-solvent up to ~20% of the total volume, noting the optimal ratio for complete dissolution.

Self-Validation: After finding a suitable co-solvent system, let the solution stand at room temperature for at least one hour to ensure it is stable and the compound does not precipitate.

Section 3: Compound Data and Safety

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₇Cl₂NO₂[11]
Molecular Weight 256.09 g/mol [11]
Physical Form White to off-white solid[8][12]
Storage Temperature Room Temperature[12]
InChI Key YHWJHQCSLOHOMN-UHFFFAOYSA-N[12]

Table 2: Suggested Organic Solvents for Initial Screening (Ordered by Polarity)

SolventPolarity IndexRationale / Notes
n-Hexane0.1Strictly non-polar, good baseline.[13]
Toluene2.4Aromatic, may interact with the phenyl ring.
Dichloromethane (DCM)3.1Common solvent, moderate polarity.
Tetrahydrofuran (THF)4.0Aprotic ether, often effective for mixed-polarity compounds.
Acetone5.1Polar aprotic, good starting point.
Acetonitrile (ACN)5.8Polar aprotic, common in analytical chemistry.
N,N-Dimethylformamide (DMF)6.4Highly polar aprotic, powerful solvent but high boiling point.
Dimethyl Sulfoxide (DMSO)7.2Very powerful polar aprotic solvent; can be difficult to remove.
Methanol5.1Polar protic, may interact with H-bond acceptors.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • CUTM Courseware. Solubility Enhancement Technique.
  • Sigma-Aldrich. 1-[3-(2,4-Dichloro-phenyl)-isoxazol-5-yl]-ethanol.
  • Pharmaceutical Technology. (2023, April 21).
  • PubMed. (1999, November 10).
  • Echemi. 2-bromo-1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethan-1-one.
  • Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential.
  • CPhI Online. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility.
  • IJCRT.org.
  • International Journal of Pharmacy and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • NextSDS. 1-[3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOL-4-YL]ETHAN-1-ONE.
  • PMC.
  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.
  • NextSDS. 1-[3-(2,3-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]-1-ETHANONE.
  • Aaronchem. (2025, August 9).
  • Chem-Space.
  • Tokyo Chemical Industry. (2025, October 27).
  • Merck Millipore.
  • Finetech Industry Limited. 1-[3-(2,6-DICHLOROPHENYL)ISOXAZOL-5-YL]ETHAN-1-ONE | CAS: 499771-12-9.
  • Wikipedia. Isoxazole.
  • MDPI. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][10][14][15]Triazines: Synthesis and Photochemical Properties.

Sources

Optimization

preventing thermal degradation of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One during storage

Welcome to the technical support center for 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing thermal degradation of this compound during storage and handling. The information herein is synthesized from established principles of heterocyclic chemistry, regulatory guidelines on drug stability, and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One during storage?

A1: The primary factors are elevated temperature, exposure to high humidity, and light. The isoxazole ring, a core feature of the molecule, can be susceptible to cleavage under thermal stress.[1][2] Additionally, as with many active pharmaceutical ingredients (APIs), exposure to moisture can facilitate hydrolytic degradation, while light can induce photolytic decomposition.[3][4]

Q2: What are the general recommended storage conditions for this compound?

A2: To ensure stability, 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One should be stored in a cool, dry, and dark environment. Specifically, storage in a well-ventilated area with temperatures between 15°C and 25°C is recommended.[5] For long-term storage, refrigeration (2°C to 8°C) may be advisable, although this should be verified with compound-specific stability data.[2][6] It is crucial to store the compound in a tightly sealed, light-resistant container to protect it from moisture and light.[2][5]

Q3: How can I tell if my sample of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One has started to degrade?

A3: Visual signs of degradation can include a change in color or the appearance of clumping. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q4: Are there any known incompatibilities I should be aware of when formulating or storing this compound?

A4: While specific incompatibility data for this compound is not widely published, isoxazole rings can be susceptible to opening under strongly basic conditions.[1] Therefore, it is advisable to avoid storing or formulating this compound with strong bases. Additionally, care should be taken to use high-purity, dry excipients in formulations to minimize the risk of degradation.

Troubleshooting Guide: Preventing Thermal Degradation

This guide provides a structured approach to identifying and mitigating thermal degradation of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One.

Issue: Loss of Potency or Appearance of Impurities in Stored Samples

Potential Cause 1: Inappropriate Storage Temperature

  • Causality: Elevated temperatures provide the activation energy for degradation reactions, such as the cleavage of the isoxazole ring.[5] Even moderate, prolonged exposure to temperatures above the recommended range can lead to a significant loss of the active compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately check the temperature logs of the storage unit where the compound is kept.

    • Relocate if Necessary: If the temperature is found to be consistently high, move the compound to a temperature-controlled environment that maintains a temperature between 15°C and 25°C.[5]

    • Perform Analytical Testing: Analyze a sample from the affected batch using a validated, stability-indicating HPLC method to quantify the extent of degradation.

Potential Cause 2: Exposure to High Humidity

  • Causality: Moisture can act as a reactant in hydrolytic degradation pathways. The presence of water molecules can facilitate the breakdown of the compound, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Inspect Container Seal: Ensure that the container is tightly sealed to prevent the ingress of atmospheric moisture.

    • Use of Desiccants: For long-term storage, especially in humid environments, consider placing the sealed container in a desiccator or a larger container with a desiccant.

    • Controlled Humidity Environment: Store the compound in an environment with controlled humidity, ideally not exceeding 40% relative humidity.[6]

Potential Cause 3: Inadequate Protection from Light

  • Causality: Although the primary focus is on thermal degradation, light can act as a catalyst, providing the energy for photolytic reactions that may not occur at the same rate in the dark.

  • Troubleshooting Steps:

    • Use Amber or Opaque Containers: Store the compound in amber glass vials or other opaque containers to block out UV and visible light.[2]

    • Store in a Dark Place: Keep the containers in a cabinet or a box to further shield them from light.

    • Conduct Photostability Studies: If the compound is expected to be exposed to light during its lifecycle, conduct formal photostability studies as per ICH Q1B guidelines to understand its light sensitivity.

Hypothesized Thermal Degradation Pathway

Parent 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One Intermediate1 β-Ketoxime Intermediate (N-O bond cleavage) Parent->Intermediate1 Thermal Stress (Δ) Degradant1 Diketone Derivative Intermediate1->Degradant1 Rearrangement Degradant2 Amide/Acid Derivatives Intermediate1->Degradant2 Hydrolysis

Caption: Hypothesized thermal degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Thermal Stability

This protocol is designed to intentionally degrade the compound under controlled thermal stress to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate a degradation profile of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One under thermal stress.

Materials:

  • 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

  • HPLC-grade acetonitrile and water

  • Class A volumetric flasks and pipettes

  • Temperature-controlled oven

  • Validated HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with mobile phase to a working concentration (e.g., 50 µg/mL). Analyze immediately (Time 0).

  • Thermal Stress Sample:

    • Pipette a known volume of the stock solution into a vial.

    • Place the open vial in a temperature-controlled oven at 80°C for 24 hours.

    • After 24 hours, remove the vial, allow it to cool to room temperature, and reconstitute the residue with mobile phase to the working concentration.

  • Analysis: Analyze the control and thermally stressed samples by HPLC.

  • Data Evaluation: Compare the chromatograms. Look for a decrease in the parent peak and the emergence of new peaks in the stressed sample. Aim for 5-20% degradation of the parent compound for optimal method development.[4]

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Control Prepare Time 0 Control Sample Prep->Control Stress Incubate at 80°C for 24h Prep->Stress HPLC HPLC Analysis Control->HPLC Reconstitute Cool and Reconstitute Stress->Reconstitute Reconstitute->HPLC Compare Compare Chromatograms HPLC->Compare

Caption: Workflow for a forced thermal degradation study.

Protocol 2: Recommended Starting HPLC Method

This is a general-purpose Reverse-Phase HPLC method that can be used as a starting point for the analysis of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One and its potential degradation products. Method optimization will be required.

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-20 min: 40-90% B, 20-25 min: 90% B, 25-26 min: 90-40% B, 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical Fate of Sulfa Drugs in the Aquatic Environment: Sulfa Drugs Containing Five-Membered Heterocyclic Groups. Environmental Science & Technology, 38(14), 3933–3940.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • USP-NF. (2017). <659> Packaging and Storage Requirements.
  • FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). LinkedIn. Retrieved from [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies on heterocyclic chemistry. Part XVIII. Thermally induced isomerisation of 3-p-alkoxyphenyl-5-methoxyisoxazoles in aryl aldehydes and dehydration of 5-amino-3,4-diarylisoxazoles in hexamethylphosphoric triamide. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Purification &amp; Crystallization of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when scaling up the synthesis of 1-[3-(2,4-Dichlorophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when scaling up the synthesis of 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one. This compound is a highly valuable intermediate in pharmaceutical and agrochemical development. Moving from bench-scale synthesis to pilot-scale manufacturing introduces complex thermodynamic and kinetic challenges. This guide synthesizes field-proven troubleshooting strategies, focusing on causality and self-validating methodologies to ensure batch-to-batch consistency.

Section 1: Reaction Workup & Impurity Clearance

When synthesizing isoxazole derivatives via the cyclization of chalcones with hydroxylamine, the crude mixture is often heavily contaminated with regioisomers, unreacted precursors, and inorganic salts[1].

PurificationWorkflow Start Crude Reaction Mixture Neutralization Neutralization (Dilute AcOH) Start->Neutralization PhaseSep Phase Separation Neutralization->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase Extract AqPhase Aqueous Phase (Waste) PhaseSep->AqPhase Discard Filtration Silica Plug Filtration OrgPhase->Filtration Remove polar impurities PreCryst Pre-Crystallization Concentrate Filtration->PreCryst Solvent evaporation

Fig 1: Workup and purification workflow for crude isoxazole mixtures.

FAQ & Troubleshooting

Q1: Why does my 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one decompose during the concentration of the organic phase? A1: The isoxazole ring is highly sensitive to extreme pH and prolonged thermal stress[1]. During the cyclization step, basic conditions (e.g., KOH or NaOH) are frequently employed[2].

  • Causality: If the crude mixture is not rigorously neutralized, residual base catalyzes the deprotonation at the C4 position of the isoxazole ring during solvent evaporation (where temperatures rise and base concentration spikes). This leads to ring cleavage and degradation into acyclic byproducts[1].

  • Solution: Implement a strict neutralization step using dilute acetic acid during the aqueous workup before any thermal concentration begins[2].

Q2: How do I separate the desired 3,5-regioisomer from the 3,4-regioisomer without using column chromatography at the pilot scale? A2: Column chromatography is standard at the bench scale but economically and logistically unviable for pilot-scale manufacturing[1].

  • Causality: Regioisomers possess nearly identical polarities but distinct molecular packing arrangements. The bulky 2,4-dichlorophenyl moiety on your target molecule causes the 3,5-isomer to pack differently in a crystal lattice compared to the 3,4-isomer.

  • Solution: Utilize a group-assisted purification or anti-solvent crystallization strategy[3]. By dissolving the crude mixture in ethanol and slowly adding water (anti-solvent) at elevated temperatures, you can selectively precipitate the desired isoxazole derivative while the structurally mismatched impurities remain solvated[4].

Section 2: Crystallization Scale-Up & Solid-Form Control

Crystallization is not merely a finishing step; it is a critical risk-defining operation that dictates the intermediate's purity, downstream reactivity, and regulatory compliance[5].

CrystallizationLogic Dissolution Dissolution in EtOH/H2O (70°C) HotFiltration Hot Filtration Dissolution->HotFiltration Ensure complete solubility Cooling1 Cool to 55°C (0.5°C/min) HotFiltration->Cooling1 Enter metastable zone Seeding Seed Addition (1-2 wt%) Cooling1->Seeding Induce targeted nucleation Cooling2 Slow Cool to 5°C (0.1°C/min) Seeding->Cooling2 Controlled crystal growth Isolation Filtration & Cold Wash Cooling2->Isolation Maximize yield Drying Vacuum Drying (40°C) Isolation->Drying Final API intermediate

Fig 2: Seeded cooling crystallization logic for scale-up operations.

FAQ & Troubleshooting

Q3: Why does the product "oil out" (liquid-liquid phase separation) instead of crystallizing in the reactor? A3: Oiling out occurs when the supersaturation level exceeds the metastable zone limit before the nucleation temperature is reached. This is a notorious failure mode during scale-up due to altered heat transfer gradients[5].

  • Causality: High impurity loads disrupt the formation of the crystal lattice, lowering the melting point of the solute. Instead of forming a solid crystal, the solute separates as an amorphous, solute-rich liquid phase.

  • Solution: Implement the "4S strategy" (Solubility, Supersaturation, Seeding, and Solvent)[6]. Generate a precise solubility curve and introduce seed crystals (1-2 wt%) just below the saturation temperature. Seeding bypasses the energy barrier for nucleation, forcing solid crystal growth and preventing the system from reaching the critical supersaturation threshold that causes oiling out[6].

Q4: I observed a polymorphic shift during a 10 kg batch that altered the intermediate's filtration properties. How can this be controlled? A4: Uncontrolled polymorphic transitions are a major technical risk, leading to changes in stability, solubility, and particle size distribution[4][5].

  • Causality: Rapid cooling rates or inconsistent agitation (mixing limitations at scale) kinetically favor the precipitation of a metastable polymorph[5]. Under mechanical stress during filtration, this metastable form converts to the thermodynamically stable form, causing severe caking.

  • Solution: Utilize a controlled, non-linear cooling profile[7]. After seeding, hold the temperature steady for 1-2 hours (an "aging" phase) to ensure the thermodynamic form has time to nucleate and grow, followed by a slow cooling ramp[7].

Section 3: Quantitative Process Parameters

Scaling up requires a shift from aggressive, fast bench techniques to highly controlled, low-shear parameters.

ParameterBench Scale (10 g)Pilot Scale (10 kg)Causality / Impact on Quality
Cooling Rate 2.0 °C/min0.1 - 0.3 °C/minSlower cooling at scale prevents localized supersaturation, avoiding oiling out and trapping of impurities.
Seeding Temp N/A (Spontaneous)55 °C (Metastable zone)Bypasses spontaneous nucleation, controls polymorphism, and ensures a uniform particle size distribution.
Agitation Magnetic stirringImpeller (200 RPM)Low-shear mechanical agitation prevents secondary nucleation and crystal attrition (breakage) at scale.
Yield 65% (Chromatography)82% (Crystallization)Selective anti-solvent crystallization avoids the severe retention losses associated with silica gel.

Section 4: Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols feature built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Aqueous Workup and Pre-Purification
  • Quenching: Transfer the crude reaction mixture to a separation vessel. Add equal volumes of Ethyl Acetate and distilled water.

  • Neutralization: Slowly add 0.1M Acetic Acid under continuous stirring until the aqueous layer stabilizes.

    • Validation Check: Test the aqueous phase with a calibrated pH meter. The pH must read strictly between 6.5 and 7.0. If pH > 7.0, add additional 0.1M AcOH. Proceeding with a basic pH will cause thermal degradation during step 4.

  • Phase Separation: Allow the layers to separate for 15 minutes. Extract the organic phase and wash twice with brine.

  • Concentration: Pass the organic phase through a short silica plug to remove baseline polar impurities, then concentrate under reduced pressure at a maximum bath temperature of 40°C to yield the pre-crystallization concentrate.

Protocol 2: Seeded Cooling Crystallization
  • Dissolution: Suspend the pre-crystallization concentrate in a 4:1 Ethanol/Water mixture (10 mL per gram of crude). Heat the reactor to 70°C under low-shear agitation (200 RPM).

    • Validation Check: The solution must become completely transparent. If turbidity persists after 15 minutes, insoluble polymeric byproducts are present. Perform a hot filtration through a pre-heated 1 μm PTFE filter before proceeding.

  • Metastable Cooling: Cool the clarified solution from 70°C to 55°C at a rate of 0.5°C/min.

    • Validation Check: The solution must remain clear. If spontaneous nucleation (cloudiness) occurs, the system has crashed prematurely. Reheat to 70°C and increase the solvent volume by 10%.

  • Seeding: At 55°C, add 1.5 wt% of pure crystalline 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one seeds. Hold the temperature at 55°C for 60 minutes (Aging phase).

    • Validation Check: Visual inspection through the reactor window should confirm that the seed crystals do not dissolve and slowly begin to grow, indicating the solution is properly supersaturated.

  • Growth and Isolation: Cool the suspension from 55°C to 5°C at a strict rate of 0.1°C/min. Hold at 5°C for 2 hours. Filter the resulting slurry and wash the filter cake with 2 bed-volumes of cold (5°C) ethanol. Dry under vacuum (50 mbar) at 40°C.

References

  • Benchchem. "Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Syrris. "Pharmaceutical Crystallization in drug development.
  • BIA. "Crystallisation in pharmaceutical processes.
  • Tianming Pharmaceuticals. "Crystallization & Solid Form Challenges for Intermediates.
  • PMC - NIH. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • PharmaBlock. "Crystallization Process R&D in Pharmaceutical Development.
  • Der Pharma Chemica. "Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for Purity Analysis of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Introduction In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts safety and efficacy. The compound 1-[3-(2,4-Dichlorophenyl)Isoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts safety and efficacy. The compound 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is a heterocyclic ketone with potential applications in medicinal chemistry. Ensuring its purity requires a robust, reliable, and validated analytical method. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high resolution and quantitative accuracy for separating the main compound from process-related impurities and degradation products.[1][2]

This guide provides an in-depth, experience-driven walkthrough for the validation of a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this specific isoxazole derivative. The validation strategy is built upon the framework of the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for analytical method validation.[3][4][5] Adherence to these guidelines ensures that the analytical procedure is suitable for its intended purpose and that the data generated are scientifically sound and defensible for regulatory submissions.[6][7][8]

We will explore not just the "how" but the "why" behind each experimental choice, from initial method development considerations to the execution of each validation parameter. This guide is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically rigorous approach to HPLC method validation.

Part I: Method Development Strategy: The Foundation of a Validated Method

Before validation can begin, a suitable chromatographic method must be developed. A well-developed method simplifies the validation process. The goal for a purity method is to achieve adequate separation of the main peak from all potential impurities with good peak shape and sensitivity.[1]

Analyte Physicochemical Properties

Understanding the analyte is the first step.[9] 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is a moderately non-polar, aromatic compound due to the dichlorophenyl and isoxazole rings. It possesses a ketone group and is expected to have strong UV absorbance, making UV detection a suitable choice. Its structure suggests poor solubility in water and good solubility in organic solvents like acetonitrile and methanol. These characteristics point towards a reversed-phase HPLC method as the most effective separation strategy.[9]

Proposed Chromatographic Conditions

Based on the analyte's properties and common practices for similar isoxazole derivatives, the following starting conditions are proposed.[10] A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.[11]

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system capable of handling pressures up to 600 bar.
Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 column is the workhorse for reversed-phase chromatography, providing excellent retention for non-polar to moderately polar compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for MS compatibility and helps to protonate silanols, improving peak shape.[10]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier offering low viscosity and good UV transparency.
Gradient 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient ensures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
System Suitability Testing (SST)

Before any validation run, System Suitability Testing (SST) must be performed to confirm that the chromatographic system is adequate for the intended analysis.[5] This is a non-negotiable part of the process.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injector and detector.

Part II: The Validation Protocol & Experimental Data

The following sections detail the validation parameters as stipulated by the ICH Q2(R1) guideline for an impurity quantification method.[4][12]

Specificity (Selectivity)

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation products and impurities.

  • The mass balance should be close to 100%, indicating all degradants are accounted for.

  • The main peak should pass the peak purity test in all stressed samples.

Hypothetical Data Summary:

Stress Condition% DegradationPeak PurityResolution (Rs) to Closest Impurity
0.1 M HCl, 60°C, 4h12.5%Pass2.8
0.1 M NaOH, 60°C, 2h8.2%Pass3.1
10% H₂O₂, RT, 24h15.1%Pass2.5
Heat (80°C, 48h)4.5%Pass3.5
Light (ICH Q1B)2.1%Pass4.0
Linearity

Purpose: To demonstrate that the method's results are directly proportional to the concentration of the analyte in the sample over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Hypothetical Data Summary:

Concentration (µg/mL)Mean Peak Area
1.0 (LOQ)12,540
50.0628,900
100.01,255,100
125.01,570,500
150.01,885,200
Regression Results Value
Correlation Coefficient (r²) 0.9998
Slope 12545
Y-Intercept 150
Range

Purpose: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For a purity test, this is typically from the LOQ to 120% of the specification level. The data from linearity, accuracy, and precision studies collectively establish the range.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo or a known batch of the API).

  • Spike the matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The RSD of the recovery at each level should be ≤ 2.0%.

Hypothetical Data Summary:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean Recovery
80%80.079.5, 80.3, 79.899.4, 100.4, 99.899.87%
100%100.0100.5, 99.6, 101.1100.5, 99.6, 101.1100.40%
120%120.0119.2, 120.9, 119.899.3, 100.8, 99.899.97%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

A. Repeatability (Intra-assay Precision) Experimental Protocol:

  • Prepare six individual samples of the analyte at 100% of the target concentration.

  • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the RSD of the results.

B. Intermediate Precision (Inter-assay Ruggedness) Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: The overall RSD for data from both days/analysts/instruments should be ≤ 2.0%.

Hypothetical Data Summary:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Assay (%) 99.8%100.1%
Std. Deviation 0.450.52
RSD (%) 0.45%0.52%
Overall RSD (%) -0.76%
Detection Limit (LOD) & Quantitation Limit (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

  • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Hypothetical Data Summary:

ParameterResultAcceptance Criteria
LOD (S/N ≈ 3) 0.3 µg/mL-
LOQ (S/N ≈ 10) 1.0 µg/mL-
Precision at LOQ (n=6) RSD = 5.8%RSD ≤ 10%
Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical chromatographic parameters one at a time.

  • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% organic)

Acceptance Criteria:

  • System suitability parameters must remain within their acceptance criteria for all variations.

  • The changes should not significantly impact the quantitative results.

Hypothetical Data Summary:

Parameter VariedResulting Tailing FactorResulting Resolution (Rs)Impact on Assay
Flow Rate (1.1 mL/min) 1.2> 2.0No significant change
Flow Rate (0.9 mL/min) 1.1> 2.0No significant change
Temperature (35°C) 1.1> 2.0No significant change
Temperature (25°C) 1.2> 2.0No significant change
% Acetonitrile (+2%) 1.2> 2.0No significant change

Part III: Comparison with Alternative Methods

While RP-HPLC is the gold standard for this type of analysis, it is useful to understand its position relative to other techniques.

TechniqueAdvantages for this ApplicationDisadvantages for this Application
RP-HPLC (This Method) Excellent resolution, robust, highly reproducible, easily validated, and widely available. Ideal for quantitative purity analysis.[1][2]Slower than UPLC. Requires significant solvent consumption.
UPLC Faster analysis times, higher resolution, and lower solvent consumption.[9]Requires specialized high-pressure equipment. Method transfer from HPLC can be complex.
Gas Chromatography (GC) Excellent for volatile impurities.The analyte is non-volatile and would require derivatization, adding complexity and potential for error.
Capillary Electrophoresis (CE) High efficiency, minimal sample volume.Can have lower reproducibility for quantitative analysis compared to HPLC. More sensitive to matrix effects.

For routine quality control of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One, the validated RP-HPLC method provides the optimal balance of performance, reliability, and accessibility.

Visualizing the Workflow

A structured approach is critical for successful method validation. The following diagrams illustrate the logical flow of the process.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_routine Phase 3: Routine Use Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Establish Criteria Spec Specificity (Forced Degradation) SST->Spec Proceed if SST Passes Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis & QC Rob->Routine Method Validated Transfer Method Transfer Routine->Transfer

Caption: High-level workflow from method development to routine use.

G cluster_quant Quantitative Pillars cluster_qual Boundary & Selectivity cluster_reli Reliability Pillar center Validated Method Acc Accuracy (Trueness) center->Acc Prec Precision (Scatter) center->Prec Lin Linearity (Proportionality) center->Lin Spec Specificity center->Spec LOD LOD/LOQ center->LOD Rob Robustness center->Rob Acc->Lin Defines Range Prec->Acc Impacts Prec->Lin Defines Range Spec->Acc Prerequisite for

Caption: Inter-relationship of core HPLC validation parameters.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded strategy for the validation of an RP-HPLC method for the purity analysis of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, we can establish with a high degree of confidence that the method is fit for its intended purpose.[4][12] The presented protocols, acceptance criteria, and hypothetical data serve as a robust template for laboratory execution. A properly validated HPLC method is a cornerstone of quality control, ensuring that the final drug substance meets the stringent purity requirements necessary for safety and efficacy in pharmaceutical applications.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Hu, Q. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • LCGC. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. LCGC. [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • European Medicines Agency. (1998). VICH GL2 Validation of analytical procedures: methodology. EMA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC. [Link]

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Comparative

Comparative Bioactivity Profiling: 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One vs. Clinical Isoxazole Derivatives

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a highly versatile pharmacophore in medicinal chemistry. Its unique electronic properties allow it to participate in diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a highly versatile pharmacophore in medicinal chemistry. Its unique electronic properties allow it to participate in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with various biological targets.

This guide provides an objective, data-driven comparison between the experimental scaffold 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one (and its immediate derivatives) and two globally established clinical isoxazoles: Valdecoxib (a COX-2 inhibitor) and Leflunomide (a disease-modifying antirheumatic drug). By analyzing structure-activity relationships (SAR), quantitative bioactivity, and experimental methodologies, this guide serves as a foundational resource for drug development professionals evaluating isoxazole-based lead compounds.

Structural Rationale & Pharmacophore Analysis

The biological activity of an isoxazole derivative is strictly dictated by its peripheral substitutions. Understanding the causality behind these structural choices is critical for rational drug design.

  • 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one (Experimental Scaffold): This compound features a 2,4-dichlorophenyl group at the C3 position and an acetyl group at the C5 position. The di-halogenated phenyl ring significantly increases the molecule's lipophilicity (LogP), enhancing cell membrane permeability—a crucial factor for intracellular targets. The ortho and para chlorine atoms create a specific steric bulk that facilitates binding in deep hydrophobic pockets, which has been linked to moderate-to-strong antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines[1]. Furthermore, the C5 acetyl group serves as a reactive handle for synthesizing more complex hybrids, such as coumarin-isoxazole derivatives, which exhibit potent antimicrobial and antifungal properties[2].

  • Valdecoxib (Clinical NSAID): Valdecoxib utilizes a central isoxazole ring substituted with a benzenesulfonamide group. This sulfonamide moiety is the critical pharmacophore that inserts into the hydrophilic side pocket of the cyclooxygenase-2 (COX-2) enzyme, a pocket that is inaccessible in the constitutive COX-1 isoform, thereby granting Valdecoxib its extreme selectivity[3].

  • Leflunomide (Clinical DMARD): Leflunomide is a prodrug featuring a 4-trifluoromethylphenyl group and a methyl group on the isoxazole ring. Upon oral administration, the isoxazole ring opens to form the active metabolite A77 1726. This active form selectively targets and inhibits dihydroorotate dehydrogenase (DHODH), arresting de novo pyrimidine synthesis and halting the proliferation of activated autoimmune lymphocytes[4].

Quantitative Bioactivity Comparison

To objectively evaluate performance, the table below summarizes the primary targets and inhibitory concentrations (IC50) of these distinct isoxazole classes based on validated in vitro assays.

Compound Class / ScaffoldPrimary Biological TargetTarget Isoform SelectivityIC50 Value (Representative)Primary Therapeutic Application
3-(2,4-Dichlorophenyl)isoxazoles Multitarget (Kinases, Microtubules)Non-selective (Cytotoxic)0.7 – 9.5 μM (Cancer cell lines)[1]Experimental Anticancer / Antimicrobial
Valdecoxib Cyclooxygenase (COX)Highly COX-2 Selective0.005 μM (COX-2) vs 140 μM (COX-1)[3]Anti-inflammatory / Analgesic
Leflunomide (Active: A77 1726) Dihydroorotate DehydrogenaseDHODH Specific~1.0 - 5.0 μM (DHODH dependent)[4]Immunomodulatory (Rheumatoid Arthritis)

Mechanistic Signaling Pathways

The divergence in peripheral substituents on the isoxazole core leads to entirely different mechanisms of action. The diagram below illustrates the divergent signaling pathways modulated by these three compound classes.

Mechanisms cluster_A 3-(2,4-Dichlorophenyl)isoxazoles cluster_B Valdecoxib cluster_C Leflunomide (A77 1726) A_node Multitarget Binding (e.g., Kinases/Microtubules) A_effect Apoptosis Induction & Cytotoxicity A_node->A_effect B_node COX-2 Enzyme Active Site B_effect Prostaglandin E2 Suppression B_node->B_effect C_node DHODH Enzyme Inhibition C_effect Pyrimidine Synthesis Arrest C_node->C_effect

Fig 1: Distinct pharmacological pathways of isoxazole derivatives based on structural variations.

Experimental Protocols for Bioactivity Validation

To ensure scientific integrity, any claims regarding the bioactivity of synthesized 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one derivatives must be validated through rigorous, self-validating experimental systems. Below are the standardized protocols for evaluating both cytotoxicity and target-specific inhibition.

Protocol A: Self-Validating Cytotoxicity & Apoptosis Assay (For Anticancer Profiling)

Causality Check: The MTT assay measures metabolic viability, but it cannot distinguish between apoptosis (programmed cell death) and necrosis (unregulated cell lysis). Therefore, it must be paired with Annexin V/PI flow cytometry to validate the mechanism of cell death.

  • Cell Culture & Seeding: Seed human hepatocellular carcinoma cells (e.g., HepG2) in 96-well plates at 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the isoxazole derivative in DMSO. Perform serial dilutions to achieve final concentrations of 0.1, 1.0, 5.0, 10.0, and 50.0 μM.

    • Internal Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

    • Positive Control: Doxorubicin (1 μM).

  • MTT Viability Readout (48h): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression.

  • Mechanism Validation (Annexin V/PI): Harvest cells treated at the calculated IC50. Resuspend in binding buffer, add FITC-Annexin V and Propidium Iodide (PI). Analyze via flow cytometry within 1 hour to quantify the percentage of cells in early apoptosis (Annexin V+/PI-) versus late apoptosis (Annexin V+/PI+).

Protocol B: Fluorometric COX-2 Inhibition Assay (For Anti-inflammatory Profiling)

Causality Check: Unlike standard ELISAs that measure downstream PGE2, a fluorometric assay directly measures the peroxidase activity of the COX enzyme in real-time, eliminating confounding cellular variables.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 and COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).

  • Inhibitor Incubation: Add the isoxazole compound (serial dilutions from 0.001 μM to 100 μM) to the enzyme mix.

    • Positive Control: Valdecoxib or Celecoxib.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX converts arachidonic acid to PGG2, which is then reduced to PGH2. This reduction provides the driving force for the conversion of ADHP to highly fluorescent resorufin.

  • Kinetic Readout: Measure fluorescence (Ex: 535 nm / Em: 587 nm) dynamically over 10 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50 and Selectivity Index (IC50 COX-1 / IC50 COX-2).

Protocol cluster_assays Parallel Self-Validating Assays Prep Compound Prep (DMSO Stock) Assay1 MTT Cytotoxicity + Annexin V/PI Prep->Assay1 Assay2 COX-2 Fluorometric + Celecoxib Control Prep->Assay2 Analysis IC50 Calculation & Selectivity Index (SI) Assay1->Analysis Assay2->Analysis

Fig 2: Self-validating high-throughput screening workflow for profiling isoxazole bioactivity.

References

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity – ACS Omega URL:[Link][1]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives – International Journal of Creative Research Thoughts (IJCRT) URL:[Link][2]

  • Mechanism of Action Pharmacokinetics (Leflunomide) – U.S. Food and Drug Administration (FDA) URL:[Link][4]

  • 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2 – Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

Sources

Validation

Mass Spectrometry Validation of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One: A Comparative Guide

As a Senior Application Scientist, validating the molecular weight and structural integrity of halogenated heterocyclic intermediates is a foundational step in pharmaceutical and agrochemical development. 1-[3-(2,4-Dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the molecular weight and structural integrity of halogenated heterocyclic intermediates is a foundational step in pharmaceutical and agrochemical development. 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one (Chemical Formula: C₁₁H₇Cl₂NO₂) presents a unique analytical challenge. The thermal lability of the isoxazole ring combined with the complex isotopic signature of its di-chlorinated phenyl moiety requires a highly deliberate analytical approach.

This guide objectively compares Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) against Gas Chromatography-Mass Spectrometry (GC-MS) for the exact molecular weight validation of this compound. By establishing a self-validating protocol grounded in regulatory standards, this guide provides researchers with a robust framework for structural confirmation.

The Analytical Challenge: Causality in Method Selection

The theoretical exact mass of 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one is 254.9854 Da . When ionized via positive Electrospray Ionization (ESI+), the expected protonated molecular ion [M+H]⁺ is 255.9927 Da .

Understanding Isoxazole Lability: The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The N-O bond is relatively weak and highly susceptible to cleavage under thermal stress or high-energy electron ionization (EI) [1]. Consequently, relying solely on GC-MS (which utilizes 70 eV EI) often fails to produce a robust molecular ion (M⁺•), instead yielding dominant fragment ions such as the 2,4-dichlorobenzoyl cation.

To accurately validate the intact molecular weight, LC-HRMS utilizing ESI is mandatory. ESI is a "soft" ionization technique that preserves the intact protonated molecule[M+H]⁺, allowing for exact mass measurement [2]. However, GC-MS remains invaluable as an orthogonal tool; its extensive fragmentation provides an irreplaceable structural fingerprint that confirms the connectivity of the molecule.

Platform Comparison: LC-HRMS vs. GC-MS

To objectively evaluate the performance of both analytical platforms, we must compare their primary utilities, ionization mechanics, and data outputs.

Table 1: Performance Comparison for Isoxazole Derivative Validation

FeatureLC-HRMS (Q-TOF)GC-MS (Single Quadrupole)
Primary Utility Intact Molecular Weight ValidationStructural Fingerprinting
Ionization Source ESI+ (Soft Ionization)EI (Hard Ionization, 70 eV)
Observed Precursor [M+H]⁺ (m/z 255.9927)M⁺• (m/z 255, often weak/absent)
Mass Accuracy < 5 ppm± 0.5 Da (Nominal Mass)
Resolution > 20,000 FWHMUnit Resolution
Key Advantage Preserves the fragile isoxazole ringExtensive, reproducible fragmentation

Designing a Self-Validating System

Trustworthiness in bioanalytical chemistry requires that every protocol independently verifies its own accuracy. This protocol is designed as a self-validating system through three pillars:

  • System Suitability Testing (SST): Prior to sample injection, a known calibration standard is analyzed to verify that mass accuracy is strictly < 5 ppm and resolution exceeds 20,000 FWHM, aligning with FDA directives for the confirmation of small molecules using HRMS [3].

  • Isotopic Pattern Matching: The di-chlorinated phenyl group provides a built-in validation metric. The natural abundance of ³⁵Cl and ³⁷Cl dictates a rigid M : M+2 : M+4 ratio. Deviation from this theoretical pattern immediately flags isobaric interference or co-eluting impurities.

  • Orthogonal Confirmation: GC-MS is used to confirm the presence of expected structural fragments, validating that the exact mass observed in LC-HRMS belongs to the correct structural isomer.

Experimental Protocols

Protocol 1: LC-HRMS (Q-TOF) Exact Mass Validation

Objective: Confirm the exact molecular weight and isotopic distribution of the intact molecule.

  • Sample Preparation: Accurately weigh 1.0 mg of 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy is within ±2 ppm across the m/z 100–1000 range.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Elute using a linear gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes at a flow rate of 0.4 mL/min.

  • Data Acquisition: Acquire data in ESI+ mode. Set capillary voltage to 3.5 kV, drying gas to 250°C, and scan range to m/z 100–600.

  • Self-Validation Check: Extract the ion chromatogram (EIC) for m/z 255.9927 using a narrow ± 5 ppm window.

Protocol 2: GC-MS (Single Quad) Structural Fingerprinting

Objective: Induce N-O bond cleavage to confirm the presence of the 2,4-dichlorophenyl and acetyl moieties.

  • Sample Preparation: Dilute the 1 mg/mL stock solution to 10 µg/mL in anhydrous LC-MS grade Ethyl Acetate (water must be excluded to prevent column degradation).

  • Injection: Inject 1 µL in split mode (10:1) into the GC inlet maintained at 250°C.

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). Program the oven: 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 min.

  • EI-MS Acquisition: Operate the ion source at 70 eV and 230°C. Scan from m/z 50 to 350.

  • Self-Validation Check: Confirm the presence of the base peak corresponding to the 2,4-dichlorobenzoyl fragment (m/z 173) and the loss of the acetyl group (-43 Da).

Quantitative Data & Acceptance Criteria

To pass validation, the experimental data must align with the theoretical values outlined below. The isotopic distribution acts as an internal quality control checkpoint.

Table 2: Expected LC-HRMS Isotopic Distribution for [M+H]⁺ (C₁₁H₈Cl₂NO₂⁺)

IsotopeExact Mass (m/z)Theoretical Relative Abundance (%)OriginAcceptance Criteria
M 255.9927100.0³⁵Cl, ³⁵ClMass Error < 5 ppm
M+2 257.9897~64.0³⁵Cl, ³⁷Cl± 10% of theoretical
M+4 259.9868~10.2³⁷Cl, ³⁷Cl± 10% of theoretical

Validation Workflow Visualization

MS_Validation_Workflow Sample 1-[3-(2,4-Dichlorophenyl) Isoxazol-5-Yl]Ethan-1-One Prep Sample Preparation Dilution in MeOH/H2O Sample->Prep Split Analytical Platform Prep->Split LCHRMS LC-HRMS (Q-TOF) ESI+ Soft Ionization Split->LCHRMS Intact MW GCMS GC-MS (Single Quad) EI Hard Ionization Split->GCMS Structure DataLC Exact Mass: m/z 255.9927 Isotope Pattern: 100:64:10 LCHRMS->DataLC DataGC Nominal Mass: m/z 255 Fragment: m/z 173 GCMS->DataGC Validation Data Synthesis & Self-Validating QC Check DataLC->Validation DataGC->Validation Report Final Molecular Weight Confirmation Validation->Report

Workflow for the mass spectrometry validation of the isoxazole derivative using LC-HRMS and GC-MS.

Conclusion

Validating the molecular weight of 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one cannot be achieved reliably with a single analytical technique due to the inherent lability of the isoxazole ring. By employing LC-HRMS for exact mass and isotopic fidelity, and utilizing GC-MS for orthogonal structural fingerprinting, researchers can establish a self-validating system. This dual-platform approach ensures absolute structural confidence and compliance with rigorous bioanalytical regulatory standards.

References

  • BenchChem. "Spectroscopic Profile of 4-Phenylisoxazol-5-ol: A Technical Guide." BenchChem.
  • MDPI. "New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study." Pharmaceuticals.
  • U.S. Food and Drug Administration (FDA). "Memorandum: Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data within the Office of Foods and Veterinary Medicine." FDA.gov.
Comparative

benchmarking synthesis routes for 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Benchmarking Synthesis Routes for 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one: A Comparative Guide The compound 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one (often referred to as 3-(2,4-dichlorophenyl)-5-ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthesis Routes for 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one: A Comparative Guide

The compound 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one (often referred to as 3-(2,4-dichlorophenyl)-5-acetylisoxazole) is a privileged heterocyclic building block. It serves as a critical intermediate in the development of advanced therapeutics, including potent RET kinase inhibitors[1] and novel antitubercular candidates designed to evade innate efflux machinery[2].

For drug development professionals and synthetic chemists, selecting the optimal synthetic route for this scaffold is a balance of regioselectivity, scalability, and safety. This guide objectively benchmarks the two most authoritative synthetic strategies for constructing this molecule: the 1,3-Dipolar Cycloaddition (Route A) and the De Novo Ester Condensation (Route B) .

Mechanistic Benchmarking of Synthetic Strategies

Route A: The 1,3-Dipolar Cycloaddition ("Click" Approach)

The most direct method to construct the 3,5-disubstituted isoxazole core relies on the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[3].

  • Causality & Logic: The reaction begins with the conversion of 2,4-dichlorobenzaldehyde to an oxime, followed by chlorination to yield a hydroximoyl chloride. The critical step involves the base-promoted dehydrohalogenation of this chloride to generate a highly reactive nitrile oxide in situ[2]. Triethylamine must be added dropwise over several hours; this causality is strictly enforced to maintain a low steady-state concentration of the nitrile oxide. If the concentration spikes, the dipole rapidly homodimerizes to form a biologically inactive furoxan byproduct[3].

  • Regioselectivity: The choice of 3-butyn-2-one as the dipolarophile is strategic. Its electron-withdrawing acetyl group lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne, accelerating the cycloaddition and strictly directing the oxygen of the nitrile oxide to the β -carbon. This ensures exclusive formation of the desired 3,5-disubstituted isoxazole, bypassing the 3,4-isomer[4].

Route B: De Novo Ester Condensation & Grignard Addition

When highly volatile and toxic alkynes like 3-butyn-2-one must be avoided (e.g., in multi-kilogram scale-ups), a de novo construction via a Claisen condensation is preferred.

  • Causality & Logic: 2,4-Dichloroacetophenone undergoes a Claisen condensation with diethyl oxalate to form a highly enolized 2,4-dioxobutanoate. Upon exposure to hydroxylamine, cyclization occurs. The regioselectivity is driven by the differential electrophilicity of the two carbonyl carbons: the ketone adjacent to the ester is more electrophilic, reacting preferentially with the more nucleophilic nitrogen atom of hydroxylamine to favor the 3-aryl-5-carboxylate isomer[5].

  • Controlled Acetylation: To install the final acetyl group, the ester is hydrolyzed and converted to a Weinreb amide. The N-methoxy-N-methyl group forms a stable five-membered cyclic chelate with the magnesium ion of methylmagnesium bromide. This chelate traps the tetrahedral intermediate, preventing it from collapsing into a ketone until the reaction is quenched with aqueous acid, thereby completely suppressing over-addition to a tertiary alcohol.

Quantitative Performance Comparison

MetricRoute A: 1,3-Dipolar CycloadditionRoute B: De Novo Ester Condensation
Total Steps 35
Overall Yield 65% – 75%40% – 50%
Regioselectivity >95:5 (3,5-isomer strictly favored)85:15 (Requires chromatographic separation)
Atom Economy HighLow (Loss of EtOH, LiOH, Weinreb amine)
Key Hazards 3-Butyn-2-one (Volatile, toxic, lachrymator)Grignard reagent (Pyrophoric, moisture sensitive)
Scalability Good, but requires strict exotherm controlExcellent, highly robust for multi-kilogram scale

Visualizing the Synthetic Workflows

RouteA A 2,4-Dichlorobenzaldehyde B Oxime Intermediate A->B NH2OH·HCl Na2CO3 C Hydroximoyl Chloride B->C NCS, DMF Chlorination D Nitrile Oxide (In Situ) C->D Et3N (slow) Dehydrohalogenation E Target: 5-Acetylisoxazole D->E 3-Butyn-2-one Cycloaddition

Synthetic workflow for Route A: 1,3-Dipolar Cycloaddition.

RouteB A 2,4-Dichloroacetophenone B Ethyl 2,4-Dioxobutanoate A->B Diethyl Oxalate, NaOEt Claisen Condensation C Isoxazole-5-Carboxylate B->C NH2OH·HCl, Reflux Cyclization D Weinreb Amide C->D 1. LiOH  2. HN(Me)OMe·HCl Amidation E Target: 5-Acetylisoxazole D->E MeMgBr, THF Grignard Addition

Synthetic workflow for Route B: De Novo Ester Condensation.

Self-Validating Experimental Protocols

Protocol A: 1,3-Dipolar Cycloaddition Workflow
  • Oxime Synthesis: Dissolve 2,4-dichlorobenzaldehyde (1.0 eq, 10 mmol) in ethanol (20 mL). Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq) in water (10 mL). Stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) will show complete consumption of the aldehyde ( Rf​ ~0.6) to the more polar oxime ( Rf​ ~0.3). Extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Hydroximoyl Chloride Generation: Dissolve the crude oxime in DMF (15 mL). Add N-chlorosuccinimide (NCS, 1.05 eq) in small portions. Crucial: Maintain the internal temperature below 35°C using a water bath to prevent over-chlorination. Stir for 1 hour.

    • Validation Checkpoint: LC-MS analysis will show an [M+H]+ peak corresponding to the chlorinated product (isotopic pattern indicative of 3 chlorine atoms).

  • Cycloaddition: Dilute the reaction mixture with dichloromethane (DCM, 30 mL). Add 3-butyn-2-one (1.5 eq) and cool the flask to 0°C. Dissolve triethylamine (1.2 eq) in DCM (10 mL) and add it dropwise via a syringe pump over exactly 2 hours.

    • Validation Checkpoint: LC-MS confirms the desired target mass ( m/z 256.0 for [M+H]+ ). Wash the organic layer with 1N HCl (to remove residual Et3N) and brine. Purify via silica gel chromatography to isolate the target molecule.

Protocol B: Dioxobutanoate Cyclization & Weinreb Amide Workflow
  • Claisen Condensation: Suspend sodium ethoxide (1.5 eq) in anhydrous ethanol (30 mL) at 0°C under nitrogen. Add 2,4-dichloroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq). Reflux for 4 hours.

    • Validation Checkpoint: The formation of an intense yellow/orange solution indicates successful enolate formation.

  • Cyclization: Cool the mixture to room temperature and add hydroxylamine hydrochloride (1.5 eq). Reflux for an additional 3 hours.

    • Validation Checkpoint: LC-MS confirms cyclization to ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate. Concentrate and purify to separate the minor 5-aryl-3-carboxylate isomer.

  • Amidation & Grignard Addition: Saponify the purified ester using LiOH (2.0 eq) in a THF/water mixture (3:1) for 2 hours. Acidify to precipitate the carboxylic acid. Couple the dried acid with N,O-dimethylhydroxylamine hydrochloride (1.2 eq) using EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DCM to yield the Weinreb amide.

    • Final Step: Dissolve the Weinreb amide in anhydrous THF at 0°C. Add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise. Stir for 1 hour, then quench meticulously with saturated aqueous NH4​Cl .

    • Validation Checkpoint: TLC shows clean conversion to the methyl ketone ( Rf​ ~0.4 in Hexanes/EtOAc 3:1), with no highly polar tertiary alcohol spots visible.

Sources

Validation

spectral comparison of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One and its structural isomers

Spectral Comparison Guide: 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One and Its Structural Isomers Executive Overview In medicinal chemistry and agrochemical development, the isoxazole ring is a privileged bioisost...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectral Comparison Guide: 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One and Its Structural Isomers

Executive Overview

In medicinal chemistry and agrochemical development, the isoxazole ring is a privileged bioisostere frequently utilized to replace labile ester or amide linkages. The synthesis of these heterocycles via 1,3-dipolar cycloaddition inherently produces regioisomers. Distinguishing between these isomers—specifically differentiating 3-aryl-5-acylisoxazoles from 5-aryl-3-acylisoxazoles—is a classic analytical challenge.

This guide provides a comprehensive, objective framework for the spectral differentiation of 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one (Compound A) against its primary regioisomer (Compound B) and a positional phenyl isomer (Compound C) . By synthesizing 1D/2D NMR and MS/MS data, we establish a self-validating analytical system that eliminates assignment ambiguity.

Structural Isomerism & Synthetic Causality

The standard synthetic route to these compounds involves the [3+2] cycloaddition of 2,4-dichlorobenzonitrile oxide with 3-butyn-2-one. Frontier Molecular Orbital (FMO) theory and steric dynamics dictate the reaction's regioselectivity. The bulky 2,4-dichlorophenyl group of the dipole and the acetyl group of the dipolarophile experience significant steric clash if forced onto adjacent carbons[1]. Consequently, the 3,5-disubstituted architecture (Compound A) is the major product, while the 3,4- or 5,3- architectures form in trace amounts or require specific catalytic inversion[2].

G A 2,4-Dichlorobenzonitrile Oxide (1,3-Dipole) C Compound A 3-(2,4-DCP)-5-acetylisoxazole (Major Regioisomer) A->C [3+2] Cycloaddition Sterically Favored D Compound B 5-(2,4-DCP)-3-acetylisoxazole (Minor Regioisomer) A->D [3+2] Cycloaddition Sterically Hindered B 3-Butyn-2-one (Dipolarophile) B->C B->D

Fig 1. Regioselective 1,3-dipolar cycloaddition pathway yielding isoxazole structural isomers.

Spectral Differentiation: The Analytical Framework

1H NMR: The H-4 "Fingerprint" and Phenyl Splitting

Relying solely on 1D ¹H NMR is a common pitfall, but it provides the first diagnostic "fingerprint"[3]. The lone isoxazole proton (H-4) is highly sensitive to the electronic pull of adjacent substituents. In Compound A, H-4 is adjacent to the strongly electron-withdrawing 5-acetyl group, shifting it downfield (~7.2 ppm). In Compound B, the acetyl group is at C-3, altering the anisotropic shielding and typically shifting H-4 slightly upfield (~6.8 ppm)[4].

To differentiate the positional isomer (Compound C: 3,4-dichlorophenyl), we analyze the aromatic splitting. The 2,4-dichloro pattern presents a characteristic meta-coupled doublet for H-3, whereas the 3,4-dichloro pattern shifts this distinct isolated proton to the H-2 position.

13C and 2D HMBC NMR: The Definitive Self-Validating System

Because 1D shifts can fluctuate with concentration and solvent, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is strictly required for authoritative assignment. The isoxazole C-5 carbon is directly bonded to oxygen, making it inherently more deshielded (~168-170 ppm) than the nitrogen-adjacent C-3 carbon (~158-162 ppm)[5].

By mapping the ³J correlations from the acetyl methyl protons and the aryl H-6' proton to the isoxazole ring, we create a self-validating logic gate: the acetyl protons and the aryl protons must correlate to opposite isoxazole carbons.

HMBC cluster_A Compound A (3-Aryl-5-acetyl) cluster_B Compound B (5-Aryl-3-acetyl) A_CH3 Acetyl CH3 A_C5 Isoxazole C-5 A_CH3->A_C5 ³J HMBC A_H6 Aryl H-6' A_C3 Isoxazole C-3 A_H6->A_C3 ³J HMBC B_CH3 Acetyl CH3 B_C3 Isoxazole C-3 B_CH3->B_C3 ³J HMBC B_H6 Aryl H-6' B_C5 Isoxazole C-5 B_H6->B_C5 ³J HMBC

Fig 2. Diagnostic ³J HMBC correlations for definitive regioisomer assignment.

Mass Spectrometry: Diagnostic Fragmentation Pathways

Under collision-induced dissociation (CID), the isoxazole ring predictably ruptures at the weak N-O bond.

  • Compound A cleaves to yield a 2,4-dichlorobenzonitrile radical cation (m/z ~171).

  • Compound B cleaves to yield a 2,4-dichlorobenzoyl cation (m/z ~173). This orthogonal MS/MS data perfectly corroborates the HMBC assignments.

Quantitative Data Summary

Table 1: ¹H NMR Spectral Comparison (CDCl₃, 400 MHz)

Proton Assignment Compound A (3-Aryl-5-acetyl) Compound B (5-Aryl-3-acetyl) Compound C (3,4-DCP Isomer)
Isoxazole H-4 ~7.2 ppm (s) ~6.8 ppm (s) ~7.2 ppm (s)
Acetyl CH₃ ~2.6 ppm (s) ~2.7 ppm (s) ~2.6 ppm (s)
Aryl H-2 / H-3 H-3: ~7.5 ppm (d, J=2.0 Hz) H-3: ~7.5 ppm (d, J=2.0 Hz) H-2: ~7.8 ppm (d, J=2.0 Hz)
Aryl H-5 ~7.3 ppm (dd, J=8.4, 2.0 Hz) ~7.3 ppm (dd, J=8.4, 2.0 Hz) ~7.5 ppm (d, J=8.4 Hz)

| Aryl H-6 | ~7.6 ppm (d, J=8.4 Hz) | ~7.6 ppm (d, J=8.4 Hz) | ~7.6 ppm (dd, J=8.4, 2.0 Hz) |

Table 2: ¹³C NMR & HMBC Diagnostic Markers (CDCl₃, 100 MHz)

Carbon Compound A (3-Aryl-5-acetyl) Compound B (5-Aryl-3-acetyl) Key HMBC Correlations (³J)
Isoxazole C-3 ~158 ppm ~162 ppm Aryl H-6' → C-3 (Comp A); Acetyl CH₃ → C-3 (Comp B)
Isoxazole C-4 ~108 ppm ~110 ppm -
Isoxazole C-5 ~168 ppm ~170 ppm Acetyl CH₃ → C-5 (Comp A); Aryl H-6' → C-5 (Comp B)

| Carbonyl C=O | ~188 ppm | ~190 ppm | - |

Standardized Experimental Protocols

Protocol: Self-Validating Synthesis & Spectral Acquisition Workflow Objective: To synthesize, isolate, and unambiguously assign the structural isomers of 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one.

  • 1,3-Dipolar Cycloaddition (Synthesis): Generate 2,4-dichlorobenzonitrile oxide in situ by reacting 2,4-dichlorobenzaldehyde oxime (1.0 eq) with N-chlorosuccinimide (NCS, 1.1 eq) in DMF, followed by the dropwise addition of triethylamine (1.5 eq). Introduce 3-butyn-2-one (1.2 eq) at 0°C. Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Chromatographic Isolation: Quench with water, extract with EtOAc, and concentrate. Separate the resulting regioisomeric mixture using preparative reversed-phase HPLC (C18 column, 40-80% Acetonitrile/Water gradient). The sterically favored Compound A will elute as the major fraction.

  • NMR Acquisition (The Validation Engine): Dissolve 15 mg of each purified isomer in 0.5 mL CDCl₃. Acquire standard 1D ¹H (400 MHz) and ¹³C (100 MHz) spectra. Critically, acquire a 2D HMBC spectrum optimized for long-range couplings (ⁿJCH = 8 Hz). Validation check: Ensure the acetyl methyl protons and the aryl H-6' protons correlate to distinct, widely separated carbon resonances (C-3 and C-5).

  • Orthogonal MS/MS Validation: Inject 1 µL of a 10 µg/mL sample solution into an LC-ESI-MS/MS system. Isolate the [M+H]⁺ parent ion (m/z 284) and apply 20 eV collision energy. Monitor for the diagnostic m/z 171 (Compound A) or m/z 173 (Compound B) daughter ions to finalize the structural proof.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

Essential Safety and Handling Guide: 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide: 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One

As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide provides essential, field-proven safety protocols for handling 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One, a dichlorophenyl isoxazole derivative. The procedures outlined herein are grounded in established regulatory standards and a deep understanding of chemical risk management. Adherence to these protocols is not merely a matter of compliance but a cornerstone of scientific excellence.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's potential hazards is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its likely hazard profile from closely related analogs, such as 1-[3-(2,4-Dichloro-phenyl)-isoxazol-5-yl]-ethanol and other halogenated aromatic compounds.[1][2] This risk assessment is the crucial first step in developing a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[3]

The primary hazards associated with this class of compounds include skin, eye, and respiratory irritation, and they may be harmful if swallowed.[1][4]

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Statement Code Description
Acute Toxicity, Oral H302 Harmful if swallowed.[1][4][5]
Skin Irritation H315 Causes skin irritation.[1][4]
Eye Irritation H319 / H320 Causes serious eye irritation.[1][4][6]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][4] |

This information necessitates the implementation of stringent control measures to minimize all potential routes of exposure.[3]

Engineering Controls: The First Line of Defense

The most effective way to mitigate risk is to control hazards at their source using engineering controls. Personal protective equipment should always be considered the final line of defense after all engineering and administrative controls are in place.

  • Chemical Fume Hood: All manipulations of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[7] This is critical to prevent the inhalation of airborne particulates or vapors, which may cause respiratory irritation.[1][2]

  • Safety Stations: An eyewash station and an emergency shower must be readily accessible and unobstructed in the immediate vicinity of the work area.[2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[3] For this compound, the following PPE is mandatory.

Eye and Face Protection

Contact with the eyes can cause serious irritation.[4][6]

  • Minimum Requirement: ANSI Z87-compliant safety glasses with side shields are required for all low-volume operations within a fume hood.[8]

  • Elevated Risk: Splash-proof chemical goggles must be worn when there is an increased risk of splashes, such as during transfers of solutions greater than 500 mL.[2]

  • Supplemental Protection: A face shield, worn in conjunction with chemical goggles, is required when there is a significant risk of splashes or system pressurization failure.[8][9]

Hand Protection

Halogenated organic compounds can cause skin irritation and may be absorbed through the skin.[2]

  • Glove Selection: Nitrile gloves are required for handling this compound.[2][7] Given that nitrile gloves can have a poor compatibility rating against some halogenated solvents, double-gloving is strongly recommended to provide an additional barrier of protection.[7] Always inspect gloves for any signs of degradation or puncture before use.[10]

  • Proper Technique: The cuffs of the outer gloves must be worn over the sleeves of the lab coat to prevent chemicals from running down the arm and inside the suit.[9] After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[10]

Body Protection
  • Laboratory Coat: A flame-retardant lab coat with ribbed cuffs is the minimum requirement to protect against incidental contact.[8]

  • Chemical Apron: For larger-scale operations where significant splashes are possible, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Standard Operations: When working within a certified chemical fume hood, a respirator is not typically required.[7]

  • Non-Routine/Emergency Situations: In the event of a large spill or ventilation failure, respiratory protection may be necessary. Use of a tight-fitting respirator requires medical clearance, formal training, and fit-testing as part of a comprehensive respiratory protection program.[7][9] A NIOSH-approved half-face air-purifying respirator with organic vapor cartridges is the minimum requirement in such scenarios.[11]

Procedural Guidance: Safe Handling Workflow

A disciplined, step-by-step approach to donning (putting on) and doffing (taking off) PPE is a self-validating system that minimizes the risk of contamination.

Step-by-Step PPE Protocol

Donning Sequence (Putting On):

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Suit: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles and a face shield if required.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Lab Coat/Suit: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Don Inner Gloves Don2 2. Don Lab Coat Don1->Don2 Don3 3. Don Outer Gloves (over cuffs) Don2->Don3 Don4 4. Don Eye/Face Protection Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Eye/Face Protection Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Figure 1. Procedural flow for donning and doffing PPE.

Emergency Procedures and Spill Management

Preparedness is paramount for effectively managing unexpected events.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

Spill Response
  • Small Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (double nitrile gloves, goggles, lab coat), absorb the spill with an inert, dry material such as vermiculite or a chemical absorbent pad.[7]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[12]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (>100 mL or outside a fume hood):

    • Evacuate the laboratory immediately and alert all personnel.

    • Secure the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[7]

Decontamination and Waste Disposal

All materials that have come into contact with 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One must be treated as hazardous waste.

  • Decontamination: Work surfaces should be thoroughly cleaned after each use.

  • Waste Disposal:

    • Collect all solid waste, including residual chemical, contaminated gloves, absorbent materials, and empty containers, in a dedicated, clearly labeled, and sealable hazardous waste container.[13]

    • Liquid waste should be collected in a separate, labeled hazardous waste container. Do not pour isoxazole derivatives or halogenated compounds down the drain.[12]

    • Arrange for disposal through your institution's licensed chemical waste disposal program, ensuring compliance with all local, state, and federal regulations.[12][14]

References

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety - Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD - Occupational Safety and Health Administration (OSHA). [Link]

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN - Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Part D - European Chemicals Agency (ECHA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University. [Link]

  • ECHA publishes best practices for qualitative assessment of human health risks - European Chemicals Agency (ECHA). [Link]

  • Updated Guidance published – Qualitative Risk Characterisation for Human Health - European Chemicals Agency (ECHA). [Link]

  • Laboratories - Overview - Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure - University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Halogenated Solvents - Washington State University Environmental Health & Safety. [Link]

  • How to prepare a downstream user chemical safety report Practical guide 17 - European Chemicals Agency (ECHA). [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15 - EUR-Lex. [Link]

  • PSFC Halogenated Solvents - MIT Plasma Science and Fusion Center. [Link]

  • 1-[3-(2,3-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]-1-ETHANONE - NextSDS. [Link]

  • Safety information for handlers participating in a field fumigant application - Environmental Protection Agency (EPA). [Link]

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium - Pharmaguideline. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - National Center for Biotechnology Information (NCBI). [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent - Connect Journals. [Link]

Sources

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